5-Benzoylpentanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11351. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-oxo-6-phenylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMSTCGCMIJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194356 | |
| Record name | delta-Benzoylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-62-1 | |
| Record name | 5-Benzoylvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Benzoylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4144-62-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | delta-Benzoylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Benzoylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 5-benzoylpentanoic acid, a molecule with potential applications in research and drug development. This document details its physicochemical characteristics, spectral data, synthesis, and known biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Physicochemical Properties
This compound, also known as 6-oxo-6-phenylhexanoic acid, is a keto-carboxylic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Melting Point | 75-79 °C | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| pKa | Predicted: ~4.75 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Moderately soluble in water. | |
| InChI Key | AIEMSTCGCMIJTI-UHFFFAOYSA-N | [1] |
| CAS Number | 4144-62-1 | [1] |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic protons: Multiplets in the range of 7.4-8.0 ppm.
-
Carboxylic acid proton: A broad singlet typically downfield, above 10 ppm.
-
Aliphatic protons: Multiplets corresponding to the pentanoic acid chain, likely between 1.5 and 3.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Publicly available experimental ¹³C NMR data is limited. Predicted chemical shifts would include:
-
Carbonyl carbons: Two distinct signals, one for the ketone and one for the carboxylic acid, typically in the range of 170-200 ppm.
-
Aromatic carbons: Signals in the aromatic region, approximately 120-140 ppm.
-
Aliphatic carbons: Signals corresponding to the carbons of the pentanoic acid chain in the upfield region.
PubChem provides a reference to a ¹³C NMR spectrum from Aldrich Chemical Company, Inc.[1].
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[3]
-
C=O stretch (ketone and carboxylic acid): Strong absorptions typically between 1680-1760 cm⁻¹. Conjugation with the benzene ring will influence the exact position of the ketone stretch.[3]
-
C-O stretch (carboxylic acid): An absorption in the region of 1210-1320 cm⁻¹.
-
Aromatic C-H and C=C stretches: Signals characteristic of the benzene ring.
PubChem references an FTIR spectrum available in SpectraBase[1].
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 206. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage adjacent to the carbonyl group of the benzoyl moiety. A mass spectrum is available on ChemicalBook[4].
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with adipic anhydride.
Materials:
-
Adipic anhydride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Dichloromethane (or other suitable inert solvent)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (as the solvent and reactant).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Dissolve adipic anhydride (1 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel.
-
Add the adipic anhydride solution dropwise to the stirred benzene/aluminum chloride mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of this compound.
Determination of Melting Point
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the compound.
Determination of Solubility
Materials:
-
Test tubes
-
This compound
-
Various solvents (e.g., water, ethanol, diethyl ether, hexane, 5% NaOH, 5% NaHCO₃)
Procedure:
-
Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate each tube vigorously for 30-60 seconds.
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
-
For aqueous solutions, the effect of pH can be observed by testing solubility in acidic (water), basic (5% NaOH), and weakly basic (5% NaHCO₃) solutions. The increased solubility in basic solutions is indicative of the acidic nature of the carboxylic acid group.
Biological Activity
While specific, in-depth studies on the biological activities of this compound are not extensively reported in publicly available literature, its structural features as a carboxylic acid suggest potential for certain biological effects.
Potential Antibacterial Activity
Carboxylic acids are known to possess antibacterial properties. The proposed general mechanisms of action include:
-
Disruption of the bacterial cell membrane: The lipophilic portion of the molecule can intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of integrity and leakage of cellular contents.[5]
-
Lowering of intracellular pH: The undissociated form of the carboxylic acid can diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This can disrupt enzymatic functions and metabolic processes.[5]
Caption: General mechanisms of antibacterial action for carboxylic acids.
Potential Anti-inflammatory Activity through Phospholipase A₂ (PLA₂) Inhibition
Phospholipase A₂ (PLA₂) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory prostaglandins and leukotrienes.[4][6][7][8] Various carboxylic acid-containing compounds have been investigated as inhibitors of PLA₂.[9] The acidic carboxylate group can potentially interact with key residues in the active site of the enzyme, contributing to its inhibition. The benzoyl group may also contribute to binding within the hydrophobic regions of the enzyme.
Caption: Potential anti-inflammatory mechanism via PLA₂ inhibition.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties characteristic of a keto-carboxylic acid. While specific biological data is limited, its structure suggests potential for further investigation as an antibacterial or anti-inflammatory agent. This guide provides a foundational understanding of its properties and methodologies for its study, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.
References
- 1. 6-Oxo-6-phenylhexanal | C12H14O2 | CID 10899440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of phospholipase A2 activities for the treatment of inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
5-Benzoylpentanoic Acid: A Comprehensive Technical Guide
CAS Number: 4144-62-1
This technical guide provides an in-depth overview of 5-Benzoylpentanoic acid, also known as 6-oxo-6-phenylhexanoic acid.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and biological activities. This document includes detailed experimental protocols and visualizations to support its use in a laboratory setting.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1][4][5][6][7] It presents as a white to off-white powder or crystalline solid.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4144-62-1 | [4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][4][5][6][7] |
| Molecular Weight | 206.24 g/mol | [1][4][5][6][7] |
| IUPAC Name | 6-oxo-6-phenylhexanoic acid | [1] |
| Synonyms | 5-Benzoylvaleric acid, delta-Benzoylvaleric acid | [8] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 76.0 to 79.0 °C | [1] |
| Flash Point | 75 °C | [4][6] |
| Complexity | 217 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹³C NMR | Spectral data available in PubChem CID 223595 | [1] |
| IR Spectra | Characteristic broad O-H stretch from 2500-3300 cm⁻¹, C=O stretch around 1710 cm⁻¹ (dimeric). | [1] |
| Mass Spectrometry | Major peaks (m/z): 105, 77, 120. Molecular ion peak at 206. | [1] |
| Raman Spectra | Data available in PubChem CID 223595 | [1] |
Synthesis of this compound
A common method for the synthesis of this compound is through the Friedel-Crafts acylation of benzene with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Adipic anhydride
-
Anhydrous dichloromethane (DCM) as solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using a drying tube.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the adipic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Applications
This compound has been identified as a compound with notable biological activities, making it a subject of interest in drug development and research.
Bactericidal Activity
This compound has been shown to be an effective bactericidal agent against both Gram-positive and Gram-negative bacteria.[4][6]
This protocol outlines the broth microdilution method to determine the MIC of this compound.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.
-
Inoculum Preparation: Culture the bacterial strains overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform serial twofold dilutions of the this compound solution in CAMHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Caption: Workflow for the MIC determination assay.
Enzyme Inhibition
This compound has been investigated for its inhibitory activity against enzymes, including cytosolic phospholipase A2α (cPLA2α).
cPLA2α is a key enzyme in the inflammatory pathway, responsible for the release of arachidonic acid from membrane phospholipids. Inhibition of cPLA2α can therefore modulate inflammatory responses. The activation of cPLA2α is typically initiated by an increase in intracellular calcium (Ca²⁺) and phosphorylation by mitogen-activated protein kinases (MAPKs).[8] Once activated, cPLA2α translocates to the membrane and hydrolyzes phospholipids, releasing arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[4]
Caption: The cPLA2α signaling pathway and the inhibitory action of this compound.
This protocol provides a general framework for assessing the inhibitory effect of this compound on cPLA2α activity.
Materials:
-
Recombinant human cPLA2α
-
Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
This compound
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the cPLA2α enzyme and the fluorescent phospholipid substrate to their working concentrations in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the this compound dilutions (or vehicle control), and the cPLA2α enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate to each well.
-
Incubation: Incubate the plate at 37 °C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore. The increase in fluorescence corresponds to the hydrolysis of the substrate by cPLA2α.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Safety Information
This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment.
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Conclusion
This compound is a versatile chemical compound with established biological activities that warrant further investigation, particularly in the fields of antibacterial and anti-inflammatory drug discovery. This technical guide provides a comprehensive summary of its properties, synthesis, and methods for evaluating its biological effects, serving as a valuable resource for the scientific community.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. websites.umich.edu [websites.umich.edu]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Phenylhexanoic Acid | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US9035094B2 - Process for production of adipic acid from 1,6-hexanediol - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Benzoylpentanoic Acid: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzoylpentanoic acid, also known by its IUPAC name 6-oxo-6-phenylhexanoic acid, is a chemical compound of interest in various research and development sectors. Its bifunctional nature, incorporating both a ketone and a carboxylic acid, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physical properties, and detailed methodologies for its synthesis. The primary focus is on the robust Friedel-Crafts acylation route, with an alternative synthesis pathway also presented. This document is intended to serve as a practical resource, offering detailed experimental protocols and tabulated data to support laboratory applications.
Chemical Structure and Properties
This compound is a white to cream-colored crystalline solid.[1] The molecule consists of a phenyl ketone group attached to a five-carbon carboxylic acid chain. This structure imparts both aromatic and aliphatic characteristics, influencing its reactivity and physical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 6-oxo-6-phenylhexanoic acid[2] |
| Synonyms | 5-Benzoylvaleric acid |
| CAS Number | 4144-62-1[2][3][4] |
| Molecular Formula | C₁₂H₁₄O₃[2][3][4] |
| Molecular Weight | 206.24 g/mol [2][3][4] |
| Melting Point | 74.5-80.5 °C[1] |
| Appearance | White to cream crystals or powder[1] |
| InChI Key | AIEMSTCGCMIJTI-UHFFFAOYSA-N[5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Predicted shifts: Aromatic protons (multiplet, ~7.4-8.0 ppm), CH₂ adjacent to benzoyl (triplet, ~3.0 ppm), CH₂ adjacent to carboxyl (triplet, ~2.4 ppm), other CH₂ groups (multiplet, ~1.7 ppm), carboxyl proton (singlet, broad, >10 ppm). |
| ¹³C NMR | Aromatic carbons, carbonyl carbon (~200 ppm), carboxyl carbon (~178 ppm), and aliphatic carbons are distinguishable.[2] |
| IR Spectroscopy | Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), aromatic C-H, and aliphatic C-H bonds are observable.[6] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight, with characteristic fragmentation patterns.[2][7] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of benzene. An alternative approach involves the condensation of an aldehyde with levulinic acid followed by reduction.
Primary Synthesis: Friedel-Crafts Acylation
This method involves the reaction of benzene with an acylating agent derived from adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst. The use of adipic anhydride is often preferred for its ease of handling.
Caption: Workflow for the Friedel-Crafts Acylation Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Reactants: Dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the temperature below 10 °C. Following this, add benzene (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: After the complete addition of reactants, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with 2M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.
Table 3: Quantitative Data for Friedel-Crafts Acylation
| Parameter | Value | Notes |
| Typical Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |
| Purity (Post-Recrystallization) | >98% | Assessed by HPLC or titration. |
| Reaction Time | 4-6 hours | Monitored by TLC for completion. |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) | Temperature control is crucial during the addition of reagents. |
Alternative Synthesis: Aldol Condensation and Reduction
An alternative route involves the condensation of an appropriate aromatic aldehyde with levulinic acid, followed by the reduction of the resulting unsaturated keto acid.
Caption: Alternative Synthesis Pathway for this compound.
Experimental Protocol:
-
Condensation: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) and levulinic acid (1.0 equivalent) in a suitable solvent such as toluene. Add a catalytic amount of a base, like piperidine, and a small quantity of acetic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation of Intermediate: After cooling, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and the solvent is evaporated to yield the crude unsaturated keto acid. This intermediate can be purified by chromatography or used directly in the next step.
-
Reduction: Dissolve the unsaturated keto acid in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Final Purification: Filter the catalyst through a pad of celite and wash with the solvent. The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by recrystallization.
Conclusion
This technical guide has detailed the chemical structure and synthesis of this compound. The Friedel-Crafts acylation of benzene with adipic anhydride stands out as a reliable and efficient method for its preparation on a laboratory scale. The provided experimental protocols and tabulated data offer a practical foundation for researchers and scientists. The alternative synthesis route through aldol condensation and subsequent reduction presents another viable option. The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.
References
- 1. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | C12H14O3 | CID 223595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. This compound(4144-62-1) IR Spectrum [chemicalbook.com]
- 7. This compound(4144-62-1) MS spectrum [chemicalbook.com]
An In-depth Technical Guide to 5-Benzoylpentanoic Acid Derivatives and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-benzoylpentanoic acid derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. This document delves into the quantitative data from pertinent studies, detailed experimental protocols, and the underlying signaling pathways associated with these compounds.
Introduction
This compound, a molecule featuring a benzoyl group attached to a pentanoic acid chain, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Researchers have explored modifications of both the benzoyl ring and the pentanoic acid chain to synthesize derivatives with a wide range of biological properties, including anti-proliferative and anti-inflammatory effects. This guide will explore the structure-activity relationships of these derivatives and their potential as leads in drug discovery programs.
Quantitative Data on this compound Derivatives
The biological activity of this compound derivatives has been quantified in various studies. The following tables summarize the key quantitative data for different classes of these derivatives.
Anti-proliferative Activity of 5-Benzoyl Thieno[2,3-b]pyridine Derivatives
A series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines bearing a 5-benzoyl tether have been synthesized and evaluated for their anti-proliferative activity against human colorectal carcinoma (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentrations (IC50) are presented in Table 1. The general structure of these compounds is also depicted below.
Table 1: Anti-proliferative Activity (IC50) of 5-Benzoyl Thieno[2,3-b]pyridine Derivatives
| Compound | R¹ | R² | HCT116 IC50 (nM)[1] | MDA-MB-231 IC50 (nM)[1] |
| 5h | 4-OMe | 2-Me, 3-Cl | 200 - 350 | 200 - 350 |
| 5i | 4-OMe | 2-Me, 3-Br | 120 - 130 | 120 - 130 |
| 5j | 4-OMe | 2,3-naphthyl | 200 - 350 | 200 - 350 |
| 7h (alcohol) | 4-OMe | 2-Me, 3-Cl | < 100 | 49.9 ± 8.3 |
| 7i (alcohol) | 4-OMe | 2-Me, 3-Br | 31.6 ± 0.8 | 35.8 ± 0.8 |
| 8h (alcohol) | H | 2-Me, 3-Cl | < 100 | < 100 |
Note: Compounds with the hydroxyl group (alcohol derivatives of the benzoyl moiety) are included for comparison, demonstrating enhanced potency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of 5-Benzoyl Thieno[2,3-b]pyridine Derivatives
The synthesis of the 5-benzoyl thieno[2,3-b]pyridine derivatives involves a multi-step process, beginning with the formation of enamine intermediates, followed by the construction of the thieno[2,3-b]pyridine core and subsequent coupling with substituted anilines. A general workflow is outlined below.
Caption: Synthetic workflow for 5-benzoyl thieno[2,3-b]pyridine derivatives.
This assay is used to assess the anti-proliferative activity of the synthesized compounds by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
Cell Culture: HCT116 and MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.01 to 10 µM) for 48 hours.
-
Radiolabeling: [³H] thymidine (1 µCi/well) is added to each well, and the plates are incubated for an additional 18 hours.
-
Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters. The filters are washed with distilled water and ethanol to remove unincorporated thymidine. After drying, the filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The anti-proliferative effects of the 5-benzoyl thieno[2,3-b]pyridine derivatives are proposed to be mediated through the inhibition of the Phosphoinositide-specific Phospholipase C (PI-PLC) signaling pathway.[1] PI-PLC is a crucial enzyme in cellular signaling, responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
Inhibition of PI-PLC disrupts this cascade, leading to a reduction in downstream signaling events that are critical for cancer cell proliferation, survival, and migration. The downstream effects of PI-PLC inhibition include the modulation of Protein Kinase C (PKC) activity and intracellular calcium levels.[2]
PI-PLC Signaling Pathway in Cancer and Point of Inhibition
Caption: Inhibition of the PI-PLC signaling pathway by this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The anti-proliferative activity of the thieno[2,3-b]pyridine derivatives, mediated through the inhibition of the PI-PLC signaling pathway, highlights a key area for future research and drug development. Further investigation into the synthesis of a broader range of derivatives and the exploration of other potential biological targets will be crucial in fully elucidating the therapeutic utility of this versatile chemical scaffold. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and advance the development of this compound-based therapeutics.
References
Uncharted Territory: The Bactericidal Mechanism of 5-Benzoylpentanoic Acid Remains Undisclosed
Despite a comprehensive search of scientific literature and research databases, the bactericidal mechanism of action for 5-benzoylpentanoic acid remains uncharacterized. Currently, there is no publicly available research detailing its efficacy, specific molecular targets, or the signaling pathways it may disrupt in bacteria.
This absence of information prevents the creation of an in-depth technical guide as requested. Key components for such a document, including quantitative data on bactericidal activity, detailed experimental protocols, and diagrams of its mechanism, are not available in the public domain.
Research into the antibacterial properties of various chemical compounds is a vast and ongoing field. While many carboxylic acids and their derivatives have been investigated for their antimicrobial potential, this compound has not been a reported subject of these studies. The general mechanisms by which antibacterial agents function are well-established and typically involve the disruption of essential cellular processes, including:
-
Cell Wall Synthesis Inhibition: Many antibiotics, such as beta-lactams, interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Protein Synthesis Inhibition: Agents can bind to bacterial ribosomes, preventing the translation of messenger RNA into proteins, thereby halting vital cellular functions.
-
Nucleic Acid Synthesis Inhibition: Some compounds inhibit the replication or transcription of bacterial DNA, preventing cell division and growth.
-
Metabolic Pathway Disruption: Certain drugs act as antimetabolites, blocking key enzymatic pathways necessary for bacterial survival.
-
Cell Membrane Disruption: Some agents can compromise the integrity of the bacterial cell membrane, leading to the leakage of cellular contents and cell death.
Without specific research on this compound, it is impossible to determine which, if any, of these mechanisms it employs.
For researchers, scientists, and drug development professionals interested in the potential antibacterial applications of this compound, this represents a completely unexplored area of investigation. Future research would need to begin with foundational studies to determine its in vitro activity against a panel of clinically relevant bacteria.
Future Research Directions: A Proposed Experimental Workflow
Should research into the bactericidal properties of this compound be undertaken, a logical experimental workflow would be necessary to elucidate its mechanism of action.
Caption: A proposed experimental workflow for investigating the bactericidal mechanism of a novel compound.
This workflow would begin with determining the basic efficacy of the compound and progress through broader mechanism of action studies to pinpoint specific molecular targets. Each of these stages would require detailed and validated experimental protocols.
Until such research is conducted and published, the scientific community remains without the necessary data to fully understand the potential of this compound as a bactericidal agent.
An In-Depth Technical Guide to the NMR and Mass Spectrometry of 5-Benzoylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry data for 5-benzoylpentanoic acid. Detailed experimental protocols are included to facilitate the replication and validation of these findings in a laboratory setting.
Spectroscopic Data
The structural elucidation of this compound is supported by data from ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques provide critical insights into the molecular structure, connectivity, and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Multiplet | 2H | Aromatic (ortho-protons to carbonyl) |
| ~7.55 | Multiplet | 1H | Aromatic (para-proton to carbonyl) |
| ~7.45 | Multiplet | 2H | Aromatic (meta-protons to carbonyl) |
| ~3.00 | Triplet | 2H | -CH₂- (adjacent to benzoyl) |
| ~2.40 | Triplet | 2H | -CH₂- (adjacent to carboxyl) |
| ~1.70 | Multiplet | 4H | -CH₂-CH₂- (aliphatic chain) |
| >10 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O (Ketone) |
| ~179 | C=O (Carboxylic Acid) |
| ~137 | Aromatic (quaternary, attached to carbonyl) |
| ~133 | Aromatic (CH, para to carbonyl) |
| ~128.5 | Aromatic (CH, meta to carbonyl) |
| ~128 | Aromatic (CH, ortho to carbonyl) |
| ~38 | -CH₂- (adjacent to benzoyl) |
| ~34 | -CH₂- (adjacent to carboxyl) |
| ~24.5 | -CH₂- (aliphatic chain) |
| ~24 | -CH₂- (aliphatic chain) |
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 206 | 7.7 | [M]⁺ (Molecular Ion) |
| 188 | 4.1 | [M - H₂O]⁺ |
| 146 | 2.2 | [M - C₂H₄O₂]⁺ |
| 133 | 2.6 | [M - C₄H₇O₂]⁺ |
| 120 | 42.2 | [C₇H₅O₂]⁺ |
| 105 | 100.0 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | 31.4 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | 6.4 | [C₄H₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducibility.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.
-
To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.
2. Instrument Parameters:
-
¹H NMR:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of approximately -2 to 16 ppm.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically 8 to 16 scans.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 0 to 220 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
-
Mass Spectrometry Protocol
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
2. Instrumentation (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is volatilized by heating.
-
The standard electron energy for EI-MS is 70 eV.[3] This energy level provides reproducible fragmentation patterns.
-
The ion source temperature should be optimized to ensure sample vaporization without thermal decomposition, typically in the range of 150-250 °C.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range that includes the expected molecular ion, for instance, m/z 40-300.
Data Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR and mass spectrometry.
Caption: Workflow for the structural analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 5-Benzoylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Benzoylpentanoic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility profile based on its chemical structure, and more importantly, provides a detailed experimental protocol for determining its solubility in various solvents. This guide is intended to be a practical resource for laboratory professionals engaged in research and development.
Introduction to this compound and its Solubility
This compound (C₁₂H₁₄O₃, Molar Mass: 206.24 g/mol ) is a carboxylic acid derivative containing a benzoyl group. Its molecular structure, featuring both a polar carboxylic acid head and a larger, more nonpolar benzoylpentanoyl tail, dictates its solubility behavior.
In general, the solubility of carboxylic acids is governed by the interplay between the hydrophilic carboxyl group and the hydrophobic hydrocarbon portion of the molecule. Carboxylic acids with shorter carbon chains are typically soluble in water due to the ability of the carboxyl group to form hydrogen bonds with water molecules.[1][2] As the length of the carbon chain increases, the nonpolar character of the molecule dominates, leading to decreased solubility in polar solvents like water.[1][2] Conversely, carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.[1][2]
For this compound, the presence of the phenyl ring and the pentanoic acid chain suggests a limited solubility in water but good solubility in many organic solvents. The presence of water may, in some cases, enhance the solubility of carboxylic acids in certain organic solvents.[3][4]
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound at 25°C
| Solvent | Molarity (mol/L) | Grams per Liter (g/L) |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Dichloromethane (DCM) | ||
| Toluene | ||
| Diethyl Ether |
Note: Researchers should populate this table with their own experimental findings.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[5] The following protocol provides a detailed step-by-step procedure.
3.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure that the dissolution process has reached a steady state.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against the concentration.
-
Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample solution into the HPLC system and record the detector response.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining solubility via the shake-flask method.
References
An In-depth Technical Guide to the Discovery and History of 5-Benzoylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzoylpentanoic acid, also known as 6-oxo-6-phenylhexanoic acid, is an aromatic keto acid that has garnered interest in various chemical and biological research fields. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and biological activities. The information is presented to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a method for the acylation of aromatic compounds, opening the door to the synthesis of a vast array of aromatic ketones.
While the exact date and the identity of the individual who first synthesized this compound remain to be definitively pinpointed in readily available literature, its synthesis became feasible following the discovery of the Friedel-Crafts reaction. The logical synthetic route involves the acylation of benzene with a derivative of adipic acid, a six-carbon dicarboxylic acid.
A significant milestone in the documented history of this compound is a 1948 publication in the Journal of the American Chemical Society. This paper provides a clear and reproducible synthesis of 6-oxo-6-phenylhexanoic acid, indicating that by the mid-20th century, the compound was of sufficient interest to warrant detailed synthetic procedures and characterization. This suggests that earlier, less documented syntheses likely existed in the preceding decades, stemming from the initial explorations of the Friedel-Crafts reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 4144-62-1 | [1] |
| Appearance | Solid | [2] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with a suitable derivative of adipic acid, most commonly adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation of Benzene with Adipoyl Chloride
This protocol is based on established principles of the Friedel-Crafts acylation and is similar to the method described in the 1948 Journal of the American Chemical Society article.
Materials:
-
Benzene (anhydrous)
-
Adipoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice-cold water
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane (100 mL).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous benzene (50 mL) to the stirred mixture from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40-45 °C) for 2 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 100 mL of ice-cold water. Caution: This is an exothermic reaction, and hydrogen chloride gas will be evolved. Perform this step in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 5% aqueous sodium hydroxide solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
Reaction Workflow
Biological Activity and Signaling Pathways
This compound has been reported to exhibit biological activity, including bactericidal and anti-proliferative effects. While the precise molecular mechanisms and signaling pathways are still under investigation, its structural features as a keto acid suggest potential interactions with various cellular targets.
Based on the known activities of similar compounds, a potential mechanism of action could involve the modulation of inflammatory and cell survival pathways. For instance, some keto acids have been shown to influence pathways regulated by NF-κB and MAPK.
Hypothesized Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway through which this compound might exert its anti-proliferative effects. This is a conceptual model based on the activities of related compounds and requires further experimental validation.
Conclusion
This compound, a product of the classic Friedel-Crafts acylation, has a history rooted in the foundational principles of organic chemistry. While its initial discovery is not definitively documented, its synthesis and properties have been a subject of study for over seven decades. The compound's reported biological activities, including its bactericidal and anti-proliferative effects, suggest that it may serve as a valuable scaffold for the development of new therapeutic agents. Further research into its precise mechanisms of action and its interactions with cellular signaling pathways is warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational understanding of the history and key technical aspects of this compound to support these future research endeavors.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Benzoylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzoylpentanoic acid, also known by its IUPAC name 6-oxo-6-phenylhexanoic acid, is a keto-carboxylic acid with a molecular structure featuring a phenyl ketone and a terminal carboxylic acid group linked by a five-carbon aliphatic chain.[1][2] This bifunctional nature imparts a range of chemical properties that make it a molecule of interest in organic synthesis and potentially in the development of new chemical entities. This guide provides a comprehensive overview of its physical and chemical characteristics, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 75 - 79 °C | [3] |
| Boiling Point | Not available | [3] |
| Predicted pKa | 4.70 ± 0.10 | [4] |
| Solubility | Soluble in water and organic solvents. Quantitative data is not readily available. | [5] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of both a ketone and a carboxylic acid. The carboxylic acid moiety can undergo esterification, amide formation, and reduction to an alcohol. The ketone group is susceptible to nucleophilic attack and can be reduced to a secondary alcohol or undergo reactions at the alpha-carbon.
A notable synthesis of 6-oxo-6-phenylhexanoic acid was reported in the Journal of the American Chemical Society in 1948.[3] The general synthetic approach involves the Friedel-Crafts acylation of benzene with a suitable acid chloride or anhydride derivative of a six-carbon dicarboxylic acid.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~2950 - 2850 | C-H (Aliphatic) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1685 | C=O (Aryl Ketone) | Stretching |
| ~1600, ~1480 | C=C (Aromatic) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. While specific, fully assigned spectra are not publicly available, predicted chemical shifts can be inferred based on the structure.
¹H NMR (Predicted):
-
~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.9-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl group.
-
~2.9 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CH₂COPh).
-
~2.4 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).
-
~1.7 ppm (multiplet, 4H): Methylene protons in the middle of the aliphatic chain (-CH₂CH₂-).
¹³C NMR (Predicted):
-
~200 ppm: Carbonyl carbon of the ketone.
-
~179 ppm: Carbonyl carbon of the carboxylic acid.
-
~137-128 ppm: Aromatic carbons.
-
~38-24 ppm: Aliphatic carbons.
Biological Activity
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility is crucial for handling and formulation.
Synthesis of 6-Oxo-6-phenylhexanoic Acid
The following is a generalized procedure based on the Friedel-Crafts acylation reaction. For a detailed experimental protocol, refer to the cited literature.[3]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements: May cause skin and eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The presented data and experimental protocols are intended to support researchers in their work with this compound. Further investigation is warranted to fully elucidate its solubility profile in various solvents, obtain detailed and assigned spectroscopic data, and to explore its potential biological activities and mechanisms of action.
References
- 1. 4-Oxo-6-phenylhexanoic acid | C12H14O3 | CID 609773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Oxo-6-Phenylhexanoic Acid | CymitQuimica [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 928-81-4: 6-Oxohexanoic acid | CymitQuimica [cymitquimica.com]
- 6. [Ketolides and oxazolidinones. Mechanisms of action and antibacterial spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Keto acid - Wikipedia [en.wikipedia.org]
- 8. Insights into the Mechanism of Action of Bactericidal Lipophosphonoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Benzoylpentanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzoylpentanoic acid, also known by its synonyms 5-benzoylvaleric acid and 6-oxo-6-phenylhexanoic acid, is an organic compound with a molecular structure that features both a keto group and a carboxylic acid functional group. This bifunctionality makes it a subject of interest in various chemical and biological research areas. Its synthesis is primarily achieved through Friedel-Crafts acylation, a fundamental reaction in organic chemistry. Emerging evidence suggests its potential as a bactericidal agent, likely acting through mechanisms common to other keto-acids and fatty acids, such as the disruption of bacterial cell membranes. This technical guide provides an in-depth overview of its nomenclature, physicochemical properties, detailed synthesis protocols, and a discussion of its potential biological activities, intended for professionals in chemical synthesis and drug development.
Nomenclature and Chemical Identity
The compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its synonyms and identifiers is provided below for clarity and cross-referencing.
| Identifier Type | Value |
| Systematic IUPAC Name | 6-Oxo-6-phenylhexanoic acid |
| Common Synonyms | This compound, 5-Benzoylvaleric acid, delta-Benzoylvaleric acid, 6-Keto-6-phenylhexanoic acid |
| CAS Number | 4144-62-1 |
| Molecular Formula | C₁₂H₁₄O₃ |
| InChI Key | AIEMSTCGCMIJTI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Physicochemical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Citations |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 75-79 °C | [3] |
| Topological Polar Surface Area | 54.4 Ų | [1] |
| XLogP3 | 1.8 | [1] |
Synthesis of this compound
The primary route for synthesizing this compound is the Friedel-Crafts acylation of benzene using an appropriate acylating agent derived from adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of 6-oxo-6-phenylhexanoic acid.
Materials:
-
Benzene (Anhydrous)
-
Adipoyl chloride (or Adipic anhydride)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous, as solvent)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water (distilled)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (a stoichiometric amount is typically required as the product ketone complexes with the catalyst) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[4] The flask is cooled in an ice bath.
-
Formation of Acylium Ion: A solution of adipoyl chloride in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃. The reaction mixture is stirred at 0-5 °C to facilitate the formation of the acylium ion electrophile.[5][6]
-
Acylation Reaction: Benzene is added to the reaction mixture, and the solution is allowed to warm to room temperature and then gently refluxed. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by slowly pouring it over crushed ice, followed by the addition of concentrated HCl to decompose the aluminum chloride complex.[4]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic extracts are washed with water, then with a saturated brine solution.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 6-oxo-6-phenylhexanoic acid can be further purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the Friedel-Crafts acylation synthesis of this compound.
Potential Bactericidal Applications and Mechanism of Action
While specific research on the bactericidal mechanism of this compound is limited, its structural features—a fatty acid-like chain and a ketone group—allow for informed hypotheses based on the known antimicrobial actions of related compounds. Fatty acids and other lipid-like molecules are known to possess antibacterial properties, primarily by targeting the bacterial cell membrane.[4][7]
The proposed mechanism involves the insertion of the molecule's lipophilic portions into the bacterial cell membrane's lipid bilayer. This can lead to a cascade of disruptive events:
-
Membrane Depolarization: The integrity of the membrane is compromised, leading to a loss of the membrane potential essential for cellular processes.[3][7]
-
Increased Permeability: The disruption creates pores or channels, causing the leakage of essential intracellular components such as ions, ATP, and low-molecular-weight proteins.[8]
-
Inhibition of Cellular Processes: The disruption of the membrane can inhibit critical functions like the electron transport chain and oxidative phosphorylation, effectively shutting down cellular energy production.[4] Furthermore, ketone bodies have been shown to inhibit bacterial growth.[2]
Diagram of Potential Bactericidal Mechanism
The diagram below illustrates the plausible multi-step mechanism by which this compound may exert its bactericidal effects on a bacterial cell.
References
- 1. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of bacterial cell growth by ketone bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane disruption by antimicrobial fatty acids releases low-molecular-weight proteins from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Membrane-Disruptive Effects of Fatty Acid and Monoglyceride Mitigants on E. coli Bacteria-Derived Tethered Lipid Bilayers | MDPI [mdpi.com]
- 6. Fasting-induced ketogenesis sensitizes bacteria to antibiotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
5-Benzoylpentanoic Acid: A Versatile Building Block in Organic Synthesis
Introduction
5-Benzoylpentanoic acid, also known as 4-benzoylbutanoic acid, is a valuable bifunctional building block in organic synthesis. Its structure, featuring a terminal carboxylic acid and a ketone moiety separated by a flexible four-carbon chain, allows for a diverse range of chemical transformations. This unique arrangement makes it a key precursor for the synthesis of a variety of heterocyclic compounds, particularly pyridazinones, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of heterocyclic systems, supported by quantitative data and experimental workflows.
Application in the Synthesis of Pyridazinone Derivatives
The most prominent application of this compound is in the synthesis of 6-phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinones. This class of compounds has been investigated for various pharmacological activities. The synthesis is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives.
Reaction Principle
The reaction proceeds via the initial formation of a hydrazone by the reaction of the ketone carbonyl group of this compound with hydrazine. Subsequent intramolecular cyclization through the nucleophilic attack of the terminal nitrogen of the hydrazone on the carboxylic acid group, followed by dehydration, leads to the formation of the stable six-membered pyridazinone ring.
Experimental Protocol: Synthesis of 6-Phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone
This protocol details the synthesis of 6-phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone from this compound and hydrazine hydrate.
Materials and Reagents:
-
This compound (C₁₂H₁₄O₃, MW: 206.24 g/mol )
-
Hydrazine hydrate (N₂H₄·H₂O, ~80% solution)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Distilled water
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Dichloromethane or Ethyl acetate for extraction
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise with stirring. A few drops of glacial acetic acid can be added as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Pour the concentrated reaction mixture into ice-cold water.
-
The crude product may precipitate out. If not, neutralize the solution with a 5% sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6-phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone.
Quantitative Data Summary
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) for 10 mmol scale |
| This compound | 1.0 | 206.24 | 2.06 |
| Hydrazine hydrate (~80%) | 1.2 | 50.06 | ~0.75 |
| Product | Yield (%) | Melting Point (°C) |
| 6-Phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone | 75-85 | 110-112 |
Note: Yields and melting points are typical and may vary based on reaction scale and purification efficiency.
Experimental Workflow
Further Synthetic Applications
While the synthesis of simple pyridazinones is a primary application, the bifunctional nature of this compound opens avenues for the construction of more complex molecular architectures.
Synthesis of Fused Heterocyclic Systems
The pyridazinone ring synthesized from this compound can serve as a scaffold for further annulation reactions to create fused heterocyclic systems. For example, the active methylene group adjacent to the carbonyl in the pyridazinone ring can be functionalized and subsequently cyclized to form pyrazolo[3,4-d]pyridazines or other fused systems of medicinal interest. While specific high-yielding protocols are proprietary or less commonly reported, the general strategy involves:
-
Activation of the methylene group: Treatment of the pyridazinone with a strong base to generate a carbanion.
-
Reaction with an electrophile: Quenching the carbanion with a suitable electrophile containing a second functional group.
-
Intramolecular cyclization: Inducing ring closure to form the fused heterocyclic system.
Logical Relationship for Fused Heterocycle Synthesis
This compound is a readily available and versatile building block, primarily utilized in the synthesis of pyridazinone derivatives. The straightforward cyclocondensation with hydrazines provides an efficient route to these important heterocyclic scaffolds. The provided protocol for the synthesis of 6-phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone serves as a foundational method for researchers in organic synthesis and medicinal chemistry. Further exploration of the reactivity of the resulting pyridazinone ring can lead to the development of novel and complex fused heterocyclic systems with potential biological applications. The structured data and workflows presented herein are intended to facilitate the practical application of this compound in a research and development setting.
Application Notes and Protocols for 5-Benzoylpentanoic Acid as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells by leveraging the specificity of monoclonal antibodies (mAbs). The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, drug-release mechanism, and overall therapeutic index. 5-Benzoylpentanoic acid is a versatile heterobifunctional linker precursor that can be utilized to generate acid-labile hydrazone linkers.
The core structure of this compound features a terminal carboxylic acid and a benzoyl ketone. The carboxylic acid allows for covalent attachment to amine residues, such as lysine, on the surface of an antibody. The benzoyl ketone provides a reactive site for the formation of a hydrazone bond with a hydrazide-derivatized cytotoxic payload. This hydrazone linkage is designed to be stable at physiological pH (7.4) in the bloodstream but is susceptible to hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[][2][3][] This pH-dependent cleavage facilitates the targeted release of the cytotoxic drug inside the cancer cell, minimizing off-target toxicity.[][][5]
These application notes provide a comprehensive overview of the use of this compound as a linker precursor in ADCs, including detailed protocols for conjugation, characterization, and in vitro evaluation.
Principle of Action: The Benzoylhydrazone Linker
The functionality of this compound as a linker relies on the formation of an acid-sensitive benzoylhydrazone bond. The mechanism of drug release is a key consideration in the design of ADCs with cleavable linkers.[6]
-
ADC in Circulation (pH ~7.4): The hydrazone bond is relatively stable at the neutral pH of the bloodstream, ensuring that the cytotoxic payload remains attached to the antibody, minimizing premature drug release and systemic toxicity.[][][6] The plasma half-life of hydrazone linkers can be substantial, although they can be prone to gradual hydrolysis.[2][6]
-
ADC Internalization and Trafficking: Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis, and trafficked to endosomes and then to lysosomes.[3]
-
Drug Release in the Lysosome (pH 4.5-5.0): The acidic environment of the lysosome catalyzes the hydrolysis of the hydrazone bond, leading to the release of the active cytotoxic payload inside the target cell.[][2][3][] This targeted release enhances the therapeutic window of the ADC.
Data Presentation
The following tables summarize key quantitative data for ADCs utilizing hydrazone linkers, which are analogous to those formed with this compound.
Table 1: Stability of Hydrazone Linkers at Different pH Values
| Linker Type | Half-life at pH 7.4 | Half-life at pH 5.0 | Reference |
| Hydrazone | 183 hours | 4.4 hours | [6] |
| Acylhydrazone (e.g., AcBut) | Stable (>94% after 24h) | ~97% release after 24h | [7] |
| Silyl Ether (for comparison) | > 7 days | - | [8] |
Table 2: In Vitro Cytotoxicity of ADCs with Hydrazone Linkers
| ADC | Target Cell Line | IC50 (nM) | Reference |
| Gemtuzumab ozogamicin (Mylotarg) | CD33+ AML cells | 0.003 - 0.084 | [9] |
| Inotuzumab ozogamicin (Besponsa) | CD22+ B-cell ALL cells | 0.009 - 0.43 | [9] |
| Trastuzumab-SN38 (hypothetical) | SKOV-3 | 3.2 - 5.2 (depending on DAR) | [10] |
Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| Property | Low DAR (≤4) | High DAR (>4) | Reference |
| Hydrophobicity | Lower | Higher (potential for aggregation) | [10] |
| In Vitro Potency | Generally lower | Generally higher | [10] |
| Pharmacokinetics | Longer half-life | Faster clearance | [10] |
| Off-target Toxicity | Lower | Potentially higher | [10] |
Experimental Protocols
Protocol 1: Synthesis of Antibody-5-Benzoylpentanoic Acid Conjugate
This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into PBS, pH 7.4, to a final concentration of 5-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in a 1:1.5:1.5 molar ratio in anhydrous DMF or DMSO.
-
Incubate the mixture for 30 minutes at room temperature to generate the NHS ester.
-
-
Conjugation:
-
Add a 10- to 20-fold molar excess of the activated this compound-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Purification: Purify the antibody-linker conjugate using a desalting column equilibrated with PBS to remove excess reagents.
-
Characterization: Determine the concentration of the purified conjugate and the average number of linker molecules per antibody (linker-to-antibody ratio or LAR) using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Synthesis of the Final ADC via Hydrazone Formation
This protocol details the conjugation of a hydrazide-modified cytotoxic drug to the benzoyl-functionalized antibody.
Materials:
-
Antibody-5-benzoylpentanoic acid conjugate from Protocol 1
-
Hydrazide-derivatized cytotoxic payload
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Payload Preparation: Dissolve the hydrazide-derivatized payload in a minimal amount of DMSO.
-
pH Adjustment: Adjust the pH of the antibody-linker conjugate solution to approximately 5.0 using an acetate buffer.
-
Conjugation:
-
Add a 5- to 10-fold molar excess of the payload solution to the antibody-linker conjugate.
-
Incubate the reaction at room temperature for 16-24 hours with gentle mixing, protected from light.
-
-
Purification: Purify the final ADC using SEC to remove unreacted payload and other small molecules.
-
Characterization:
-
Determine the final ADC concentration.
-
Measure the average drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectrophotometry.[10]
-
Assess the level of aggregation using SEC.
-
Protocol 3: In Vitro Plasma Stability Assay
This protocol evaluates the stability of the ADC's hydrazone linker in plasma.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
PBS, pH 7.4
-
Quenching solution (e.g., acetonitrile)
-
Analytical system (e.g., RP-HPLC or LC-MS)
Procedure:
-
Incubation:
-
Spike the ADC into pre-warmed plasma (37°C) to a final concentration of 10-50 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Processing:
-
Immediately add the aliquot to 3-4 volumes of cold quenching solution to precipitate plasma proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Analysis: Analyze the supernatant for the presence of released payload using RP-HPLC or LC-MS.
-
Data Interpretation: Quantify the amount of released payload at each time point to determine the stability of the linker.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Add the diluted compounds to the cells and incubate for 72-96 hours.
-
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Plot the cell viability against the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Troubleshooting and Considerations
-
ADC Aggregation: High DARs and hydrophobic payloads can lead to ADC aggregation.[10] Consider using hydrophilic linkers or optimizing the DAR to mitigate this.
-
Linker Instability: While designed to be acid-labile, some hydrazone linkers may exhibit premature drug release in circulation.[3][8] Structural modifications to the benzoyl moiety or the hydrazide can modulate stability.[8]
-
Inconsistent DAR: Variability in the DAR can arise from inconsistent reaction conditions. Ensure accurate quantification of all reagents and precise control of reaction parameters.[10]
-
Alternative Linker Chemistries: If the stability of the benzoylhydrazone linker is not optimal for a particular application, consider alternative cleavable linkers such as peptide-based linkers (e.g., Val-Cit) or disulfide linkers, or non-cleavable linkers.[8]
Conclusion
This compound serves as a valuable precursor for the generation of acid-labile benzoylhydrazone linkers in antibody-drug conjugates. This linker system offers the advantage of pH-dependent payload release, enabling targeted drug delivery to the acidic intracellular compartments of cancer cells. The protocols and data presented here provide a foundation for researchers to synthesize, characterize, and evaluate ADCs utilizing this linker chemistry, contributing to the development of more effective and safer cancer therapeutics.
References
- 2. chempep.com [chempep.com]
- 3. What are ADC Linkers? | AxisPharm [axispharm.com]
- 5. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols for 5-Benzoylpentanoic Acid in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-benzoylpentanoic acid as a photo-crosslinking reagent to investigate protein-protein interactions (PPIs). The benzophenone moiety serves as a robust photo-activatable group that can covalently link interacting proteins upon UV irradiation, enabling the capture and subsequent identification of binding partners.
Introduction to Benzophenone-Based Photo-Crosslinking
Photo-affinity labeling is a powerful technique to identify and map direct protein-protein interactions in a biological system. Benzophenone and its derivatives are widely used photo-crosslinkers due to their desirable photochemical properties. Upon excitation with UV light (typically around 350-365 nm), the benzophenone carbonyl group forms a triplet diradical. This highly reactive species can abstract a hydrogen atom from a nearby amino acid side chain (primarily from C-H bonds), resulting in the formation of a stable covalent bond between the interacting proteins.[1] This allows for the "trapping" of transient or weak interactions for subsequent analysis.
This compound provides a versatile scaffold for creating customized photo-crosslinking probes. The carboxylic acid group can be readily modified to incorporate an affinity tag for purification or a reactive group (like an N-hydroxysuccinimide ester) to attach the probe to a specific protein of interest.
Designing a this compound-Based Photo-Crosslinking Probe
To be effective for pull-down experiments, this compound needs to be derivatized to include a handle for enrichment. A common strategy is to incorporate a biotin tag for streptavidin-based affinity purification and a reactive group for conjugation to a bait protein. Here, we describe a synthetic approach to create a heterobifunctional, biotinylated this compound probe.
Synthesis of a Biotinylated NHS Ester of this compound
This protocol outlines the synthesis of a probe containing a benzophenone photo-crosslinker, a biotin affinity tag, and an NHS ester for amine-reactive conjugation.
Workflow Diagram:
Caption: Synthetic workflow for the heterobifunctional probe.
Experimental Protocols
Protocol 1: Conjugation of the Benzophenone Probe to the Bait Protein
This protocol describes the labeling of a purified "bait" protein with the synthesized this compound-based probe.
-
Reagent Preparation:
-
Dissolve the purified bait protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Dissolve the synthesized benzophenone-biotin-NHS ester probe in anhydrous DMSO to a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add the probe solution to the protein solution at a molar ratio ranging from 5:1 to 20:1 (probe:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Unconjugated Probe:
-
Remove the excess, unconjugated probe by dialysis, size-exclusion chromatography, or using a desalting column.
-
Protocol 2: Photo-Crosslinking and Affinity Purification
This protocol details the photo-crosslinking of the probe-labeled bait protein to its interacting "prey" protein(s) from a cell lysate or a purified protein mixture, followed by affinity purification.
Workflow Diagram:
Caption: Experimental workflow for photo-crosslinking and pull-down.
-
Incubation:
-
Incubate the probe-conjugated bait protein with the cell lysate or purified prey protein solution for 1-4 hours at 4°C to allow for the formation of protein complexes.
-
-
Photo-Crosslinking:
-
Transfer the mixture to a petri dish or a similar container and place it on ice.
-
Irradiate the sample with a UV lamp at 365 nm for 15-60 minutes. The optimal irradiation time should be determined empirically.[2]
-
-
Affinity Purification:
-
Add streptavidin-conjugated magnetic beads or agarose resin to the crosslinked sample and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.
-
Wash the beads several times with a suitable wash buffer (e.g., RIPA buffer with 0.1% SDS) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads using a biotin-containing elution buffer or by boiling the beads in SDS-PAGE sample buffer.
-
Protocol 3: Analysis by Mass Spectrometry
-
Sample Preparation:
-
Run the eluted protein sample on an SDS-PAGE gel.
-
Excise the protein bands of interest.
-
Perform in-gel trypsin digestion of the excised bands.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins.
-
Quantitative Data Presentation
The following table presents hypothetical data from a quantitative photo-crosslinking experiment to identify interacting partners of a bait protein, "Bait-X". The abundance of identified proteins is compared between the experimental sample and a negative control (no UV irradiation).
| Protein ID | Gene Name | Experimental Abundance (Spectral Counts) | Control Abundance (Spectral Counts) | Fold Change (Exp/Ctrl) |
| P12345 | Bait-X | 152 | 148 | 1.03 |
| Q98765 | Prey-A | 89 | 5 | 17.80 |
| O65432 | Prey-B | 62 | 8 | 7.75 |
| P54321 | Non-specific-1 | 15 | 12 | 1.25 |
| Q12121 | Non-specific-2 | 21 | 18 | 1.17 |
Note: This is example data. Actual results will vary depending on the experimental system.
Example Signaling Pathway Studied with Photo-Crosslinking
The p53-MDM2 interaction is a critical signaling pathway in cancer biology and has been a target for drug development. Photo-crosslinking has been utilized to study and validate inhibitors of this interaction.[3]
p53-MDM2 Interaction Pathway Diagram:
Caption: The p53-MDM2 signaling pathway.
In this pathway, MDM2 acts as an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. A benzophenone-labeled peptide derived from the p53 binding region can be used to photo-crosslink to MDM2, allowing for the characterization of the binding interface and the screening of small molecule inhibitors that disrupt this interaction.[3]
References
- 1. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Benzoylpentanoic Acid in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Benzoylpentanoic acid, a versatile γ-keto acid, serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a carboxylic acid group, allows for diverse cyclization reactions with various nucleophiles. This document provides detailed protocols and quantitative data for the synthesis of key heterocyclic scaffolds, including pyridazinones and their derivatives, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.
Synthesis of Pyridazinone Derivatives
The reaction of γ-keto acids with hydrazine and its derivatives is a fundamental and efficient method for the synthesis of pyridazinones. These compounds are recognized for their potential antihypertensive, anticancer, and anti-inflammatory properties.[1][2] this compound readily undergoes cyclocondensation with hydrazine hydrate to form 6-phenyl-4,5,6,7-tetrahydropyridazin-3(2H)-one.
Reaction Scheme: General Synthesis of Pyridazinones
The overall synthetic pathway involves the reaction of this compound with a hydrazine derivative, leading to the formation of a pyridazinone ring system through an initial hydrazone formation followed by intramolecular cyclization.
Caption: General workflow for pyridazinone synthesis.
Quantitative Data for Pyridazinone Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various pyridazinone derivatives starting from γ-keto acids, analogous to this compound.
| Compound | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Hydrazine hydrate | Ethanol | 6 | High (not specified) | [1] |
| 2-(2,4-Dinitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one | 2,4-Dinitrophenyl hydrazine | Ethanol | 10 | High (not specified) | [1] |
| 6-Phenyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | Phenyl hydrazine | Ethanol | Not specified | High (not specified) | [1] |
Note: The data is based on the synthesis using 3-benzoylpropionic acid, which is structurally similar and expected to have comparable reactivity to this compound in these reactions.
Experimental Protocol: Synthesis of 6-Phenyl-4,5,6,7-tetrahydropyridazin-3(2H)-one
This protocol details the synthesis of a key pyridazinone intermediate from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 100 mL round bottom flask, dissolve 0.01 mole of this compound in 30 mL of ethanol.
-
Add 0.015 mole of hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 6-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by a cold ethanol wash.
-
Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5,6,7-tetrahydropyridazin-3(2H)-one.
Synthesis of Fused Heterocyclic Systems
This compound can also serve as a precursor for the synthesis of more complex, fused heterocyclic systems. For instance, its derivatives can react with binucleophiles like o-phenylenediamine, o-aminophenol, and o-aminothiophenol to yield quinoxalinone, benzoxazinone, and benzothiazinone structures, respectively. These fused systems are prevalent in many biologically active molecules.
Reaction Scheme: Synthesis of Fused Heterocycles
The following diagram illustrates the general pathway for the synthesis of fused heterocyclic systems from a γ-keto acid derivative.
Caption: Synthesis of fused heterocycles.
Experimental Protocol: General Procedure for Fused Heterocycle Synthesis
This protocol provides a general method for the reaction of a γ-keto acid with various binucleophiles.
Materials:
-
This compound
-
o-Phenylenediamine, o-aminophenol, or o-aminothiophenol
-
Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
Procedure:
-
A mixture of this compound (0.01 mol) and the respective binucleophile (0.01 mol) is prepared in a round bottom flask.
-
Add 20 mL of glacial acetic acid to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Potential Synthesis of Other Heterocycles
While the synthesis of pyridazinones is a direct and well-established application, the reactivity of this compound allows for its potential use in the synthesis of other important heterocyclic scaffolds.
-
Indoles: Through a Fischer-indole type synthesis, the hydrazone of this compound could potentially be cyclized under acidic conditions to yield an indole derivative bearing a carboxylic acid side chain.[3]
-
Diazepines: Reaction with diamines, such as ethylenediamine or o-phenylenediamine, under appropriate conditions could lead to the formation of seven-membered diazepine or benzodiazepine rings, respectively.[4][5]
Further research and methodological development are required to establish optimized protocols for these transformations. The exploration of various catalysts and reaction conditions will be crucial for achieving high yields and selectivity.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions and yields may vary and require optimization for specific substrates and scales.
References
- 1. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Benzoylpentanoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzoylpentanoic acid, also known as 6-oxo-6-phenylhexanoic acid, is a chemical compound that has garnered attention in medicinal chemistry primarily as a versatile scaffold for the development of therapeutic agents. While the compound itself has been noted for its bactericidal properties, its true potential lies in the diverse pharmacological activities exhibited by its derivatives. This document provides a comprehensive overview of the applications of this compound and its analogs in medicinal chemistry, with a focus on their use as Angiotensin-Converting Enzyme (ACE) inhibitors and anti-inflammatory agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.
I. This compound Derivatives as Angiotensin-Converting Enzyme (ACE) Inhibitors
Derivatives of this compound have been synthesized and identified as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Inhibition of ACE is a well-established therapeutic strategy for the treatment of hypertension and heart failure.
Quantitative Data: ACE Inhibitory Activity
The following table summarizes the in vitro ACE inhibitory activity of a potent derivative of this compound.
| Compound Name | Structure | Target | IC50 (M) |
| 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline | ![]() | ACE | 1.0 x 10-9[1] |
Signaling Pathway: Renin-Angiotensin System
The diagram below illustrates the role of ACE in the renin-angiotensin system and the mechanism of action of ACE inhibitors.
Caption: Inhibition of ACE by this compound Derivatives.
Experimental Protocols
A general synthetic approach for this class of compounds involves a modified Dakin-West reaction.[2]
Materials:
-
3-Carbomethoxypropionyl chloride
-
Amino acid precursor
-
L-proline
-
Acylating agents
-
Solvents (e.g., dichloromethane, ethyl acetate)
-
Reagents for purification (e.g., silica gel for chromatography)
Procedure:
-
Preparation of δ-(acylamino)-γ-keto acid intermediate: The synthesis starts with a modified Dakin-West reaction using 3-carbomethoxypropionyl chloride to generate the key keto acid intermediate.[2]
-
Acylation of L-proline: The intermediate is then coupled with L-proline through standard peptide coupling techniques.
-
Diastereomer Separation: The resulting mixture of diastereomers is separated by recrystallization to yield the optically pure final compound.[2]
This protocol is a general method for determining ACE inhibitory activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL)
-
Borate buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate
-
Test compound (this compound derivative)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of ACE, HHL, and the test compound in appropriate buffers.
-
Assay Reaction: In a microcentrifuge tube, mix the ACE solution with the test compound at various concentrations and pre-incubate at 37°C.[3]
-
Initiate the reaction by adding the HHL substrate and incubate at 37°C for a defined period (e.g., 30 minutes).[3]
-
Reaction Termination: Stop the reaction by adding 1N HCl.
-
Extraction: Extract the hippuric acid produced into ethyl acetate.
-
Quantification: Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent. Measure the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.
II. This compound Derivatives as Anti-inflammatory Agents
Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. These compounds are believed to exert their effects through the modulation of inflammatory pathways, potentially involving the arachidonic acid cascade.
Quantitative Data: Anti-inflammatory and Analgesic Activity
The following table summarizes the activity of a notable anti-inflammatory derivative.
| Compound Name | Model | Activity |
| (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) | Phenylquinone-induced writhing (mouse) | 350 times more potent than aspirin[4] |
| Carrageenan-induced paw edema (rat) | 36 times more potent than phenylbutazone[4] | |
| Adjuvant-induced arthritis (rat) | Approximately 2 times more potent than naproxen[4] |
Signaling Pathway: Arachidonic Acid Metabolism
The diagram below depicts the general pathway of arachidonic acid metabolism and potential points of intervention for anti-inflammatory drugs.
Caption: Modulation of Arachidonic Acid Pathway by Anti-inflammatory Agents.
Experimental Protocols
The synthesis of this class of compounds generally involves the construction of the pyrrolo[1,2-a]pyrrole core followed by acylation.
Materials:
-
Pyrrole-2-carboxaldehyde
-
Reagents for Wittig or similar reactions
-
Acylating agent (e.g., benzoyl chloride)
-
Catalysts (e.g., Lewis acids)
-
Solvents and purification materials
Procedure:
-
Pyrrolo[1,2-a]pyrrole Core Synthesis: The bicyclic core can be constructed through various synthetic routes, often starting from pyrrole derivatives and involving cyclization reactions.
-
Acylation: The 5-benzoyl group is introduced by Friedel-Crafts acylation or a similar reaction using benzoyl chloride and a Lewis acid catalyst.
-
Carboxylic Acid Introduction: The carboxylic acid moiety at the 1-position is typically introduced via functional group manipulation of a suitable precursor.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[5][6]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., RS-37619)
-
Reference drug (e.g., indomethacin, phenylbutazone)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Drug Administration: Administer the test compound, reference drug, or vehicle to different groups of rats via the desired route (e.g., oral gavage) at a specific time before carrageenan injection.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.
III. General Bactericidal Activity
While the primary focus of recent research has been on its derivatives, this compound itself has been reported to possess bactericidal activity against both Gram-positive and Gram-negative bacteria.[8] The exact mechanism of this antibacterial action is not well-elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential metabolic pathways.
Experimental Workflow: Antibacterial Susceptibility Testing
The following diagram outlines a general workflow for assessing the antibacterial activity of a compound.
Caption: Workflow for Determining Antibacterial Activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (Gram-positive and Gram-negative)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow the bacterial strains overnight and dilute to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include positive controls (bacteria and medium only) and negative controls (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
This compound serves as a valuable and versatile scaffold in medicinal chemistry. While it possesses inherent bactericidal properties, its derivatives have shown significant potential as potent ACE inhibitors and anti-inflammatory agents. The information and protocols provided herein are intended to serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of this promising chemical entity for various therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. Novel synthesis of (S)-1-[5-(benzoylamino)-1,4-dioxo-6-phenylhexyl]-L-proline and analogues: potent angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ACE-inhibitory activity assay: IC50 [protocols.io]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
Application Notes and Protocols for Bioconjugation using 5-Benzoylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzoylpentanoic acid is a versatile heterobifunctional crosslinking reagent utilized in bioconjugation. Its unique structure combines a photoreactive benzophenone group with a terminal carboxylic acid. This dual functionality allows for a two-step conjugation strategy. The carboxylic acid can be activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (such as the side chains of lysine residues and the N-terminus of proteins), forming a stable amide bond. Subsequently, the benzophenone moiety can be photoactivated by UV light to form a covalent bond with nearby molecules, a process known as photoaffinity labeling.[1]
Benzophenones are excited by UV irradiation (near 360 nm) to induce hydrogen abstraction from target molecules.[2] An advantage of benzophenone-based crosslinkers is that the excited state is not reactive with water, making them suitable for use in aqueous biological systems.[3] This property, combined with the ability to control the crosslinking event with light, makes this compound a valuable tool for studying molecular interactions, creating antibody-drug conjugates (ADCs), and immobilizing biomolecules.
Principle of the Technology
The bioconjugation strategy using this compound involves two main stages:
-
Amine Conjugation: The carboxylic acid of this compound is first activated, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines on the target biomolecule in a nucleophilic acyl substitution reaction, forming a stable amide bond. This step covalently attaches the benzophenone photophore to the biomolecule.
-
Photo-Crosslinking: Upon exposure to long-wave UV light (approximately 350-360 nm), the benzophenone group is excited to a triplet diradical state.[3][4] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond on an interacting molecule, resulting in the formation of a new carbon-carbon covalent bond. This "captures" the interaction between the two molecules. A key advantage is that if no suitable reaction partner is available, the excited benzophenone can revert to its ground state, potentially reducing non-specific reactions.[3]
Applications
The unique characteristics of this compound lend it to a variety of applications in research and drug development:
-
Protein-Protein Interaction Studies: By conjugating this compound to a "bait" protein, researchers can identify its interacting "prey" proteins. Upon interaction, UV activation will covalently link the two, allowing for the isolation and identification of the interacting partner.
-
Antibody-Drug Conjugates (ADCs): this compound can serve as a linker to attach a therapeutic payload to an antibody.[5] The antibody directs the conjugate to a specific target cell, and the payload can be designed to be released under specific conditions or to be active while conjugated.
-
Immobilization of Biomolecules: Proteins and other biomolecules functionalized with this compound can be covalently attached to surfaces that have C-H bonds upon UV irradiation. This is useful for creating biosensors and other diagnostic devices.
-
Photoaffinity Labeling: This technique is used to identify and characterize the binding sites of ligands on their target proteins.[6] By incorporating a benzophenone moiety into a ligand, it can be covalently crosslinked to its binding site upon UV activation, allowing for subsequent identification of the labeled amino acid residues.
Data Presentation
The efficiency of bioconjugation and photo-crosslinking can be influenced by several factors, including the concentration of reactants, pH, buffer composition, and UV irradiation conditions. The following tables provide representative data for NHS-ester conjugation and benzophenone photo-crosslinking.
Table 1: Parameters for NHS Ester Conjugation of this compound to a Protein
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may also lead to aggregation. |
| Molar Excess of NHS-Ester | 5 - 20 fold | The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling. |
| Reaction Buffer | Phosphate-buffered saline (PBS) or Bicarbonate buffer | Amine-free buffers are essential to prevent reaction with the buffer components.[7] |
| pH | 7.2 - 8.5 | A slightly alkaline pH deprotonates primary amines, increasing their nucleophilicity.[7] |
| Reaction Time | 1 - 4 hours at Room Temp. or Overnight at 4°C | Longer incubation times at lower temperatures can improve yield and reduce protein degradation. |
| Quenching Reagent | 50 - 100 mM Tris or Glycine | Added to consume any unreacted NHS-ester. |
Table 2: Parameters for Benzophenone-Mediated Photo-Crosslinking
| Parameter | Recommended Range | Notes |
| UV Wavelength | 350 - 365 nm | Minimizes damage to biological molecules that absorb at shorter wavelengths.[3][4] |
| UV Energy Dose | 1 - 11 J/cm² | The optimal energy dose needs to be determined empirically for each system.[8] |
| Irradiation Time | 15 - 120 minutes | Benzophenone excitation is reversible, which may require longer irradiation times for efficient crosslinking.[4] |
| Sample Distance from UV Source | Dependent on Lamp Intensity | Should be consistent across experiments. |
| Crosslinking Efficiency | 5% - 70% | Highly dependent on the proximity and orientation of the interacting molecules.[9] |
Experimental Protocols
Part 1: Preparation of this compound-NHS Ester
This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide ester.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (if using EDC hydrochloride)
-
Reaction vial
-
Stirring apparatus
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add N-hydroxysuccinimide (1.1 equivalents) to the solution.
-
Slowly add DCC or EDC (1.1 equivalents) to the reaction mixture. If using EDC hydrochloride, add triethylamine (1.1 equivalents).
-
Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
The resulting solution contains the this compound-NHS ester and can be used directly in the next step or purified by chromatography if necessary.
Part 2: Conjugation of this compound-NHS Ester to a Protein
This protocol details the labeling of a target protein with the prepared this compound-NHS ester.
Materials:
-
Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester solution from Part 1
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.
-
Add the desired molar excess (e.g., 10-fold) of the this compound-NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C with gentle stirring.
-
To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the benzophenone-labeled protein from excess reagents and byproducts using a desalting column or dialysis.
Part 3: Photo-Crosslinking of the Benzophenone-Labeled Protein
This protocol describes the UV activation of the benzophenone moiety to induce crosslinking with an interacting molecule.
Materials:
-
Benzophenone-labeled protein from Part 2
-
Interacting molecule or target sample
-
UV lamp with an emission maximum around 365 nm (e.g., a UV transilluminator)
-
Quartz cuvette or other UV-transparent vessel
Procedure:
-
Mix the benzophenone-labeled protein with its interacting partner in a suitable buffer.
-
Place the sample in a quartz cuvette or other UV-transparent vessel.
-
Position the sample at a fixed distance from the UV lamp.
-
Irradiate the sample with UV light (365 nm) for a predetermined time (e.g., 15-60 minutes). The optimal time should be determined empirically.
-
After irradiation, the crosslinked product can be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry to confirm the covalent linkage.
Mandatory Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: Logical flow of the experimental protocol.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific photoconjugation of antibodies using chemically synthesized IgG-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Benzoylpentanoic Acid in Photo-Crosslinking
For Researchers, Scientists, and Drug Development Professionals.
Introduction
5-Benzoylpentanoic acid is a bifunctional molecule featuring a photoreactive benzophenone group and a terminal carboxylic acid. The benzophenone moiety serves as an efficient photo-initiator for crosslinking upon exposure to UV light (approximately 350-360 nm).[1][2] The carboxylic acid provides a versatile handle for covalent incorporation into various polymer backbones, particularly those containing hydroxyl or amine functionalities. This dual functionality makes this compound a valuable tool for the formation of crosslinked polymer networks, hydrogels, and surface coatings, with potential applications in drug delivery, tissue engineering, and biomaterial development.
Upon UV irradiation, the benzophenone group undergoes an n-π* transition to an excited triplet state.[3][4] This triplet state can then abstract a hydrogen atom from a nearby C-H bond on a polymer chain, generating two radicals.[3] Subsequent radical recombination results in the formation of a stable carbon-carbon covalent bond, leading to a crosslinked polymer network.[1][3]
This document provides a detailed, generalized experimental protocol for the use of this compound in a two-step crosslinking procedure: initial incorporation of the molecule into a polymer backbone and subsequent photo-crosslinking.
Experimental Protocols
Part 1: Incorporation of this compound into a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol)
This protocol describes the esterification of a hydroxyl-containing polymer with this compound to yield a photoreactive polymer.
Materials:
-
This compound
-
Polyvinyl alcohol (PVA) or other hydroxyl-containing polymer
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or other suitable precipitation solvent
-
Dialysis tubing (if required for purification)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Polymer Solution Preparation: Dissolve the hydroxyl-containing polymer (e.g., PVA) in anhydrous DMF to the desired concentration (e.g., 5-10% w/v). Ensure the polymer is fully dissolved, which may require gentle heating.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound in anhydrous DMF. Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.
-
Coupling Reaction: Slowly add the activated this compound solution to the polymer solution under constant stirring.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 24-48 hours under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Purification:
-
Precipitate the modified polymer by slowly adding the reaction mixture to a large excess of a non-solvent such as diethyl ether.
-
Collect the precipitate by filtration and wash it thoroughly with the non-solvent to remove unreacted reagents and by-products.
-
Alternatively, for water-soluble polymers, the reaction mixture can be dialyzed against deionized water for 2-3 days to remove impurities.
-
-
Drying: Dry the purified, benzophenone-modified polymer under vacuum at room temperature.
-
Characterization: Confirm the incorporation of the benzophenone moiety using techniques such as ¹H NMR spectroscopy (presence of aromatic protons) and UV-Vis spectroscopy (absorbance peak around 260 nm).[5]
Part 2: Photo-Crosslinking of the Benzophenone-Modified Polymer
This protocol outlines the procedure for crosslinking the functionalized polymer using UV irradiation to form a stable network, such as a hydrogel or a thin film.
Materials:
-
Benzophenone-modified polymer from Part 1
-
Suitable solvent (e.g., deionized water, phosphate-buffered saline for hydrogels, or an organic solvent for films)
-
UV lamp with an output centered around 350-365 nm (e.g., a UV crosslinker)[6][7][8]
-
Quartz plate or petri dish (for films) or a suitable mold (for hydrogels)
Procedure:
-
Preparation of the Polymer Solution/Film:
-
For Hydrogels: Dissolve the benzophenone-modified polymer in an appropriate aqueous solvent to the desired concentration.
-
For Films: Dissolve the modified polymer in a suitable volatile solvent and cast it onto a quartz plate or petri dish. Allow the solvent to evaporate completely to form a thin film.
-
-
UV Irradiation:
-
Place the polymer solution or film in a UV crosslinker or at a fixed distance from the UV lamp.
-
Irradiate the sample with UV light (350-365 nm) for a predetermined time. The optimal irradiation time will depend on the concentration of benzophenone groups, the sample thickness, and the intensity of the UV source, and typically ranges from 5 to 60 minutes.[6][9]
-
-
Post-Irradiation Processing:
-
For Hydrogels: The crosslinked hydrogel can be removed from the mold and washed with the solvent to remove any uncrosslinked polymer.
-
For Films: The crosslinked film can be gently lifted from the substrate.
-
-
Characterization of Crosslinking:
-
Assess the degree of crosslinking by measuring the swelling ratio of the hydrogel or the solvent resistance of the film.
-
The disappearance of the benzophenone absorbance peak in the UV-Vis spectrum can also be used to monitor the crosslinking reaction.[5]
-
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for the experimental protocols. These values should be considered as starting points and may require optimization for specific polymers and applications.
| Parameter | Part 1: Incorporation | Part 2: Photo-Crosslinking |
| Reagent Concentration | ||
| Polymer | 5 - 10% (w/v) in DMF | 1 - 20% (w/v) in solvent |
| This compound | 0.1 - 1.0 eq. to polymer hydroxyl/amine groups | - |
| DCC | 1.2 eq. to carboxylic acid | - |
| DMAP | 0.1 eq. to carboxylic acid | - |
| Reaction Conditions | ||
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 24 - 48 hours | 5 - 60 minutes |
| Atmosphere | Inert (Nitrogen or Argon) | Air or Inert |
| UV Irradiation | ||
| Wavelength | - | 350 - 365 nm |
| Intensity | - | 10 - 100 mW/cm² |
| Energy Dose | - | 0.5 - 11 J/cm²[1] |
Mandatory Visualizations
Caption: Experimental workflow for the two-part process of polymer functionalization and photo-crosslinking.
Caption: Proposed mechanism for benzophenone-mediated photo-crosslinking.
References
- 1. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with 5-Benzoylpentanoic Acid in Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein-protein interactions (PPIs) is crucial for understanding cellular processes and for the development of novel therapeutics. Photo-crosslinking, coupled with mass spectrometry-based proteomics, has emerged as a powerful technique to capture both stable and transient PPIs in a cellular context. 5-Benzoylpentanoic acid is a heterobifunctional crosslinking reagent that, upon activation of its carboxylic acid group, can be covalently attached to proteins. The benzophenone moiety serves as a photo-activatable group that, when exposed to UV light, forms a covalent bond with interacting proteins, effectively "trapping" the interaction for subsequent analysis.[1][2]
This document provides detailed protocols for the use of this compound in proteomic studies, from the activation of the reagent to the analysis of crosslinked proteins by mass spectrometry.
Principle of the Method
The application of this compound for proteomic analysis involves a two-step process. First, the carboxylic acid group of this compound is activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines (e.g., lysine residues and N-termini) on a "bait" protein to form a stable amide bond. In the second step, the benzophenone group is activated by UV irradiation (typically at 365 nm), generating a highly reactive triplet carbene. This carbene can then insert into C-H bonds of nearby molecules, including interacting "prey" proteins, resulting in a covalent crosslink.[1][3] The crosslinked protein complexes can then be enriched, digested, and analyzed by mass spectrometry to identify the interacting partners.
Data Presentation
The success of a photo-crosslinking experiment is often evaluated by the number of identified crosslinked peptides. The following table presents data from a study using a sulfonated analog of this compound, sulfo-SBP, on Human Serum Albumin (HSA), and compares it with another photo-activatable crosslinker, sulfo-SDA. This data illustrates the type of quantitative information that can be obtained from such experiments.
| Crosslinker | Protein | Number of Unique Residue Pairs Identified (5% FDR) | Reference |
| sulfo-SBP | HSA | 173 | [1] |
| sulfo-SDA | HSA | 792 | [1] |
Experimental Protocols
Part 1: Synthesis of this compound N-hydroxysuccinimide (NHS) Ester
This protocol describes the activation of this compound for reaction with primary amines on proteins.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (if using EDC hydrochloride)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM.
-
Add DCC (1.1 equivalents) to the solution. If using EDC, add 1.1 equivalents and triethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the purified this compound NHS ester.
-
Confirm the product structure and purity by NMR and mass spectrometry.
Part 2: Labeling of Bait Protein with this compound NHS Ester
Materials:
-
Purified "bait" protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound NHS ester stock solution (e.g., 10 mM in anhydrous DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Ensure the purified bait protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at a pH of 7.2-8.5.
-
Add the this compound NHS ester stock solution to the protein solution to achieve a desired molar excess (typically 10- to 50-fold).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Remove the excess, unreacted crosslinker by gel filtration using a desalting column or by dialysis against the appropriate buffer.
Part 3: In Vitro Photo-Crosslinking of Protein Complexes
Materials:
-
This compound-labeled bait protein
-
Purified "prey" protein or cell lysate containing the prey protein
-
UV lamp (365 nm)
-
Quartz cuvette or clear microcentrifuge tubes
Procedure:
-
Mix the this compound-labeled bait protein with the prey protein or cell lysate in a suitable buffer.
-
Incubate the mixture for a sufficient time to allow for protein-protein interaction to occur (this will depend on the specific interaction being studied).
-
Transfer the sample to a quartz cuvette or a clear microcentrifuge tube.
-
Irradiate the sample with UV light at 365 nm on ice for 5-60 minutes. The optimal irradiation time should be determined empirically.[1]
-
Following irradiation, the crosslinked sample is ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Part 4: In-Cell Photo-Crosslinking
Materials:
-
Cells expressing the bait protein of interest
-
This compound NHS ester (or a cell-permeable version)
-
Cell culture medium
-
PBS
-
UV lamp (365 nm)
Procedure:
-
Treat the cells with the this compound probe. The concentration and incubation time will need to be optimized.
-
Wash the cells with PBS to remove excess probe.
-
Irradiate the cells with 365 nm UV light on ice for an optimized duration.
-
Harvest the cells and lyse them to extract the crosslinked protein complexes.
-
Proceed with enrichment and proteomic analysis.
Part 5: Proteomic Sample Preparation and Mass Spectrometry Analysis
Materials:
-
Crosslinked protein sample
-
SDS-PAGE equipment and reagents
-
In-gel or in-solution digestion reagents (e.g., DTT, iodoacetamide, trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Separate the crosslinked protein complexes by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.
-
Excise the bands of interest from the gel.
-
Perform in-gel digestion:
-
Destain the gel pieces.
-
Reduce the proteins with DTT.
-
Alkylate with iodoacetamide.
-
Digest with trypsin overnight at 37°C.
-
-
Alternatively, perform in-solution digestion of the entire crosslinked sample.
-
Extract the peptides from the gel pieces.
-
Use specialized software to identify the crosslinked peptides. This software is designed to search for peptide pairs that are covalently linked by the crosslinker mass.
Mandatory Visualization
Caption: Experimental workflow for proteomic analysis using this compound.
Caption: Mechanism of photo-crosslinking for identifying protein-protein interactions.
References
- 1. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Synthesis of 5-Benzoylpentanoic Acid Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of 5-benzoylpentanoic acid and its derivatives in the field of drug discovery. This class of compounds has shown promise as modulators of various enzymatic pathways implicated in inflammation, cardiovascular diseases, and cancer.
Application 1: Synthesis of this compound
This compound serves as a fundamental scaffold for the development of a diverse library of bioactive molecules. Its synthesis is readily achieved via a Friedel-Crafts acylation of benzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Logical Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzene (anhydrous)
-
Glutaric anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.
-
Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous benzene (2.0 equivalents). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (100 g) and concentrated HCl (20 mL) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Application 2: this compound Derivatives as Enzyme Inhibitors
Derivatives of this compound have been investigated as inhibitors of several key enzymes involved in disease pathogenesis. The benzoyl moiety and the pentanoic acid chain provide a versatile scaffold for structural modifications to enhance potency and selectivity.
Cytosolic Phospholipase A2α (cPLA2α) Inhibition
cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids.[1]
Caption: Inhibition of the cPLA2α pathway by this compound derivatives.
| Compound Structure | Derivative Class | IC₅₀ (µM) | Reference |
| 5-(1-(2,4-dichlorobenzyl)-1H-indol-3-yl)-2-(pentan-3-yl)tetrazole | Indole-tetrazole pentanoic acid | 0.71 | |
| 5-(1-benzyl-1H-indol-3-yl)-2-(pentan-3-yl)tetrazole | Indole-tetrazole pentanoic acid | >10 |
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are a major class of drugs for hypertension and heart failure.[2][3]
Caption: Inhibition of the Renin-Angiotensin System by this compound derivatives.
| Compound Structure | Derivative Class | IC₅₀ (nM) | Reference |
| 5(S)-Benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline | Benzamido-hexanoyl-proline | 1.0 |
5-Lipoxygenase (5-LOX) Inhibition
5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in asthma, allergic reactions, and cardiovascular diseases.[4][5][6]
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound derivatives.
Experimental Protocols: Biological Assays
Protocol: cPLA2α Inhibition Assay (Enzyme-Based)
Materials:
-
Recombinant human cPLA2α
-
Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant cPLA2α and the fluorescent phospholipid substrate in assay buffer to their optimal working concentrations.
-
Assay: In a 96-well plate, add 50 µL of the diluted test compound solution. Add 25 µL of the diluted enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 460 nm excitation and 534 nm emission for NBD) at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol: ACE Inhibition Assay (Fluorometric)
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO₂)-Pro)
-
Assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 8.3)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
Assay Setup: To a 96-well plate, add 50 µL of the diluted test compound solution. Add 25 µL of the diluted ACE solution and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
Data Analysis: Calculate the percentage of ACE inhibition for each compound concentration relative to a control without inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the compound concentration.
These application notes and protocols provide a foundation for the synthesis and evaluation of this compound derivatives in drug discovery. The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
References
- 1. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
Troubleshooting & Optimization
5-Benzoylpentanoic acid synthesis troubleshooting and optimization
Welcome to the technical support center for the synthesis of 5-benzoylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of benzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is a classic example of electrophilic aromatic substitution.
Q2: What are the primary reactants and catalyst for this synthesis?
A2: The primary reactants are benzene and glutaric anhydride. Anhydrous aluminum chloride (AlCl₃) is the most commonly used Lewis acid catalyst. It is crucial that all reagents and equipment are anhydrous, as moisture can significantly hinder the reaction.[1]
Q3: What is the role of the aluminum chloride in the reaction?
A3: Aluminum chloride acts as a Lewis acid catalyst. It coordinates with glutaric anhydride to form a highly reactive acylium ion intermediate. This electrophile is then attacked by the nucleophilic π-electrons of the benzene ring, leading to the formation of the carbon-carbon bond and ultimately the desired product.[2]
Q4: Why is a stoichiometric amount of aluminum chloride often required?
A4: The ketone product of the Friedel-Crafts acylation can form a stable complex with the aluminum chloride catalyst.[2] This complexation effectively removes the catalyst from the reaction mixture, preventing it from facilitating further reactions. Therefore, a stoichiometric amount, or even a slight excess, of AlCl₃ is necessary to drive the reaction to completion.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated by water. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Catalyst: The catalyst may be old or have been improperly stored. | Use a fresh, unopened container of anhydrous aluminum chloride. | |
| Insufficient Catalyst: As the product forms a complex with the catalyst, an insufficient amount will lead to an incomplete reaction. | Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the limiting reagent (glutaric anhydride). | |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | Gently heat the reaction mixture. A typical temperature for this reaction is around 60°C.[3] | |
| Poor Quality Reagents: Benzene or glutaric anhydride may contain impurities that interfere with the reaction. | Use high-purity, anhydrous reagents. | |
| Formation of a Dark, Tarry Substance | Overheating: Excessive heat can lead to polymerization and decomposition of reactants and products. | Maintain a controlled reaction temperature. Use a water or oil bath for even heating. |
| Side Reactions: The reactive intermediates can undergo unintended side reactions at higher temperatures. | Follow the recommended reaction temperature and time carefully. | |
| Product is Difficult to Purify | Incomplete Reaction: The presence of unreacted starting materials complicates purification. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Formation of Side Products: Undesired isomers or byproducts may have formed. | Optimize reaction conditions (temperature, catalyst amount) to improve selectivity. | |
| Inefficient Work-up: The work-up procedure may not effectively separate the product from the catalyst and other impurities. | Follow a detailed work-up procedure, including quenching with acid and extraction. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol provides a detailed method for the synthesis of this compound from benzene and glutaric anhydride.
Materials:
-
Benzene (anhydrous)
-
Glutaric anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes.
-
Reagent Addition:
-
To the flask, add anhydrous aluminum chloride (e.g., 0.11 mol).
-
Add anhydrous dichloromethane (e.g., 50 mL) to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
In the addition funnel, dissolve glutaric anhydride (e.g., 0.05 mol) in anhydrous dichloromethane (e.g., 25 mL).
-
Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.
-
Following this, add benzene (e.g., 0.05 mol) dissolved in anhydrous dichloromethane (e.g., 25 mL) dropwise from the addition funnel.[4]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes. Then, heat the mixture to reflux (around 60°C) for approximately 30 minutes.[3]
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (e.g., 15 mL). This step should be performed in a fume hood as HCl gas will be evolved.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (e.g., 2 x 20 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with two portions of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
-
Recrystallization (Optional but Recommended):
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
References
Common issues when using 5-Benzoylpentanoic acid in reactions
Welcome to the technical support center for 5-Benzoylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling this compound?
A1: this compound can cause skin and serious eye irritation. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation in the workspace to avoid inhalation of dust particles. In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If it comes into contact with skin, wash off with soap and water.
Q2: What is the typical solubility profile of this compound?
A2: this compound is sparingly soluble in water but shows good solubility in many organic solvents. Its solubility is influenced by the polarity of the solvent, with better solubility generally observed in polar organic solvents. For quantitative data on solubility in common organic solvents, please refer to the table below.
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption.
Troubleshooting Guides
This section provides solutions to common issues encountered during reactions involving this compound.
Low Reaction Yield
Q4: I am experiencing a low yield in my reaction with this compound. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction duration.
-
Reagent Purity: Impurities in this compound or other reactants can interfere with the reaction. Ensure you are using reagents of appropriate purity for your application.
-
Suboptimal Stoichiometry: The molar ratios of your reactants might not be optimal. Experiment with varying the stoichiometry to find the ideal balance for maximum yield.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. If solubility is an issue, consider using a co-solvent system to improve the dissolution of reactants.
-
Catalyst Deactivation: If your reaction uses a catalyst, it may have become deactivated. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if it's air-sensitive).
Below is a troubleshooting workflow for addressing low reaction yields:
Caption: Troubleshooting workflow for low reaction yield.
Solubility Issues
Q5: My this compound is not dissolving well in the reaction solvent. What can I do?
A5: Poor solubility can hinder reaction kinetics. Here are some strategies to address this:
-
Solvent Selection: Refer to the solubility data table below to choose a more appropriate solvent. Polar aprotic solvents like DMF or DMSO can be effective for dissolving carboxylic acids.
-
Co-solvency: Using a mixture of solvents can enhance solubility. For instance, adding a small amount of a highly polar solvent to your primary reaction solvent can improve the dissolution of this compound.
-
Temperature: Gently heating the mixture can increase the solubility of your compound. However, be mindful of the thermal stability of all reactants and the boiling point of your solvent.
-
pH Adjustment: For reactions in aqueous or protic media, adjusting the pH can significantly alter solubility. This compound will be more soluble in its deprotonated (carboxylate) form at higher pH.
Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Moderately soluble |
| Diethyl Ether | Moderately soluble |
| Toluene | Sparingly soluble |
| Hexane | Insoluble |
Note: The terms "Soluble," "Moderately soluble," "Sparingly soluble," and "Insoluble" are qualitative indicators. It is recommended to perform small-scale solubility tests for your specific reaction conditions.
Purification Challenges
Q6: I am having difficulty purifying the product of my reaction involving this compound. What are some common issues and their solutions?
A6: Purification can be challenging due to the presence of unreacted starting materials or side products.
-
Issue: Residual this compound: If your product is neutral or basic, an acid-base extraction can be effective. Wash the organic layer containing your product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the unreacted carboxylic acid.
-
Issue: "Oiling Out" During Recrystallization: This occurs when the product separates as a liquid instead of a solid. This can be due to the solution being too concentrated or cooling too rapidly. Try using a larger volume of solvent or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Issue: Formation of Emulsions During Extraction: Emulsions are common when performing liquid-liquid extractions. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through a pad of Celite.
Below is a general workflow for the purification of a neutral product from a reaction with this compound:
Caption: General purification workflow.
Experimental Protocols for Common Reactions
This section outlines detailed methodologies for key reactions involving this compound.
Fischer Esterification
Objective: To synthesize the methyl ester of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography if necessary.
Expected Yield: Yields for Fischer esterification can vary, but with an excess of alcohol, yields are generally good.
Amide Coupling
Objective: To synthesize the N-benzyl amide of this compound.
Materials:
-
This compound
-
Benzylamine
-
Coupling agent (e.g., EDC, HATU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
1M HCl (aqueous solution)
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Saturated sodium bicarbonate (aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent and the base to the solution and stir for a few minutes.
-
Add benzylamine to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Amide Coupling Reaction Conditions and Typical Yields
| Coupling Agent | Base | Solvent | Typical Yield (%) |
| EDC/HOBt | DIPEA | DCM | 75-85 |
| HATU | DIPEA | DMF | 80-90 |
| SOCl₂ then Amine | Pyridine | Toluene | 70-80 |
Clemmensen Reduction
Objective: To reduce the ketone functionality of this compound to synthesize 6-phenylcaproic acid.
Materials:
-
This compound
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and this compound.
-
Heat the mixture to a vigorous reflux for 4-6 hours.
-
After cooling, separate the organic layer.
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Extract the aqueous layer with toluene.
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Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-phenylcaproic acid.
-
Purify the product by recrystallization or distillation.
Note on Side Reactions: The strongly acidic conditions of the Clemmensen reduction can sometimes lead to side reactions, especially with acid-sensitive functional groups. The Wolff-Kishner reduction is an alternative that is performed under basic conditions.
Technical Support Center: Synthesis of 5-Benzoylpentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-benzoylpentanoic acid, a key intermediate in various chemical processes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation of benzene with adipic anhydride or a related precursor.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation reaction for this compound is resulting in a very low yield or failing completely. What are the likely causes?
A1: Low or no yield in this synthesis can often be attributed to several critical factors:
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Catalyst Inactivity: The most common catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will deactivate the catalyst.[1]
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Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.[1]
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Deactivated Aromatic Ring: While benzene is the typical starting material, any contaminants with strongly electron-withdrawing groups will hinder the electrophilic aromatic substitution reaction.[2]
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Sub-optimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.[2]
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Poor Quality Reagents: Impurities in benzene, adipic anhydride, or the solvent can interfere with the reaction, leading to lower yields and the formation of byproducts.[2]
Issue 2: Formation of Multiple Products
Q2: I am observing significant side products in my reaction mixture. How can I improve the selectivity for this compound?
A2: While Friedel-Crafts acylation is generally more selective than alkylation, side reactions can still occur. Here's how to address them:
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Polyacylation: The introduction of the first acyl group deactivates the benzene ring, making a second acylation less likely.[3] However, if the reaction conditions are too harsh (e.g., high temperature or excess catalyst), some di-acylated products may form. Careful control of stoichiometry and temperature is crucial.
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Isomer Formation: If a substituted benzene is used as the starting material, the position of acylation will be directed by the existing substituent. To ensure the desired isomer, careful selection of the starting material is essential.
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Cleavage of Adipic Anhydride: Under harsh conditions, the adipic anhydride precursor can potentially undergo side reactions before acylating the benzene ring. Gradual addition of the acylating agent at a controlled temperature can mitigate this.
Issue 3: Difficult Reaction Work-up
Q3: The work-up of my reaction is problematic, with emulsions forming or difficulty in isolating the product. What are the best practices for the work-up?
A3: The work-up stage is critical for obtaining a pure product.
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Quenching: The reaction mixture should be carefully quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex with the product.
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Extraction: After quenching, the product can be extracted into an organic solvent. If emulsions form, adding a saturated brine solution can help to break them.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1] Washing the organic layer with a sodium bicarbonate solution can help remove any unreacted acidic starting materials.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of benzene using adipic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Q2: Can I use adipic acid directly instead of adipic anhydride?
A2: While possible, using adipic acid directly is generally less efficient as it can react with the Lewis acid catalyst in a non-productive manner. Adipic anhydride or adipoyl chloride are the preferred acylating agents.
Q3: What are the key safety precautions for this reaction?
A3: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. The reaction should be carried out in a well-ventilated fume hood, and all glassware must be thoroughly dried.[1] Benzene is a known carcinogen and should be handled with appropriate personal protective equipment.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1] Samples can be taken from the reaction mixture at different time points, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst (AlCl₃) Stoichiometry | Sub-stoichiometric | Low | Incomplete reaction due to catalyst complexation with the product.[1] |
| Stoichiometric (or slight excess) | Optimal | Ensures enough active catalyst is available throughout the reaction.[1] | |
| Reaction Temperature | Too low | Low | Insufficient energy to overcome the activation barrier. |
| Optimal (e.g., reflux in a suitable solvent) | High | Balances reaction rate with minimizing side reactions.[2] | |
| Too high | Low | Promotes side reactions and decomposition.[2] | |
| Reaction Time | Too short | Low | Incomplete conversion of starting materials. |
| Optimal | High | Allows the reaction to proceed to completion. | |
| Too long | May decrease | Potential for product degradation or side reactions over extended periods. | |
| Solvent | Non-polar (e.g., Carbon Disulfide) | Can be effective | Traditional solvent for Friedel-Crafts reactions. |
| Halogenated (e.g., Dichloromethane) | Often preferred | Good solvent for reactants and does not interfere with the reaction.[1] | |
| Protic (e.g., water, alcohols) | Reaction fails | Reacts with and deactivates the Lewis acid catalyst.[1] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation for the Synthesis of this compound
This protocol provides a general methodology. Specific quantities and conditions may need to be optimized.
Materials:
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Benzene (anhydrous)
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Adipic anhydride
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
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Crushed ice
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Concentrated hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Ice bath
Procedure:
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Setup: Assemble a dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (e.g., 2.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
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Acylating Agent Addition: Dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred aluminum chloride suspension.
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Benzene Addition: Add anhydrous benzene (e.g., 5-10 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at 0 °C for a short period, then warm to room temperature and subsequently heat to reflux. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene-hexane).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Benzoylpentanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Benzoylpentanoic acid. The following information is designed to facilitate the optimization of reaction conditions and address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with glutaric anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4]
Q2: What is the role of the Lewis acid catalyst in this reaction?
A2: The Lewis acid, typically AlCl₃, plays a crucial role in activating the glutaric anhydride. It coordinates with one of the carbonyl oxygens of the anhydride, which polarizes the C-O bond and facilitates the formation of a highly electrophilic acylium ion intermediate. This acylium ion is then attacked by the electron-rich benzene ring to form the carbon-carbon bond.[5][6]
Q3: Can other catalysts be used for this synthesis?
A3: While aluminum chloride is the most common catalyst, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and various metal triflates can also be employed for Friedel-Crafts acylation reactions.[7] The choice of catalyst can influence reaction rates and yields. In some cases, Brønsted acids have also been used.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials (benzene and glutaric anhydride) from the this compound product. The disappearance of the starting material spots and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. Therefore, the reaction must be carried out under strictly anhydrous conditions, and all glassware should be thoroughly dried. Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are essential.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The aluminum chloride may have been deactivated by moisture.[8] | 1. Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst can form a complex with the ketone product, rendering it inactive. Therefore, a stoichiometric amount of catalyst is often required.[8] | 2. Increase the molar ratio of aluminum chloride to glutaric anhydride. A 2:1 or even slightly higher molar ratio is often beneficial. | |
| 3. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | 3. Gradually increase the reaction temperature while monitoring the reaction by TLC. A temperature range of 60-80°C is often effective. | |
| Formation of Byproducts | 1. Polysubstitution: Although less common in acylation than alkylation, polysubstitution can occur if the reaction conditions are too harsh. | 1. Use a milder Lewis acid or lower the reaction temperature. The acyl group is deactivating, which generally prevents further substitution.[3] |
| 2. Isomer Formation: While acylation of benzene itself gives a single product, substituted benzenes can lead to ortho, meta, and para isomers. | 2. For benzene, this is not an issue. For substituted benzenes, the regioselectivity is determined by the directing effect of the substituent. | |
| Difficult Product Isolation | 1. Incomplete Quenching: The aluminum chloride-product complex may not be fully hydrolyzed. | 1. Ensure the reaction mixture is quenched thoroughly with ice-cold dilute hydrochloric acid. Stir vigorously to break up any solids and ensure complete hydrolysis. |
| 2. Emulsion Formation during Extraction: The presence of acidic and basic components can lead to emulsions during the work-up. | 2. Use a brine wash to help break the emulsion. If necessary, filter the mixture through a pad of celite. | |
| Product is an Oil Instead of a Solid | 1. Impurities Present: The presence of unreacted starting materials or byproducts can lower the melting point of the product. | 1. Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene. |
| 2. Incomplete Solvent Removal: Residual solvent from the work-up can prevent crystallization. | 2. Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization. |
Data Presentation
Table 1: Effect of Catalyst Molar Ratio on the Yield of this compound
| Entry | Molar Ratio (Glutaric Anhydride : AlCl₃) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 1.0 | 60 | 4 | 45 |
| 2 | 1 : 1.5 | 60 | 4 | 65 |
| 3 | 1 : 2.0 | 60 | 4 | 85 |
| 4 | 1 : 2.5 | 60 | 4 | 82 |
Note: The data presented in this table are representative and based on typical outcomes for Friedel-Crafts acylation reactions. Actual yields may vary depending on the specific experimental conditions and scale.
Table 2: Effect of Reaction Temperature on the Yield of this compound
| Entry | Molar Ratio (Glutaric Anhydride : AlCl₃) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 2.0 | 25 (Room Temp) | 6 | 30 |
| 2 | 1 : 2.0 | 40 | 4 | 55 |
| 3 | 1 : 2.0 | 60 | 4 | 85 |
| 4 | 1 : 2.0 | 80 | 4 | 78 |
Note: The data presented in this table are representative. Higher temperatures can sometimes lead to increased byproduct formation, hence the slight decrease in yield at 80°C.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of benzene with glutaric anhydride using anhydrous aluminum chloride as a catalyst.
Materials:
-
Glutaric anhydride (1.0 eq)
-
Anhydrous aluminum chloride (2.2 eq)
-
Benzene (can be used as both reactant and solvent)
-
Ice
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (2.2 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Add an excess of dry benzene to the flask to act as both the reactant and the solvent. Begin stirring the mixture and cool it in an ice bath. Dissolve glutaric anhydride (1.0 eq) in a minimal amount of dry benzene and add it to the dropping funnel.
-
Reaction: Add the glutaric anhydride solution dropwise to the stirred suspension of aluminum chloride in benzene over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60°C and maintain this temperature for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of ethyl acetate and hexanes, to yield pure this compound as a white solid.
Characterization: The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualizations
References
- 1. Solved 2. ELECTROPHILIC AROMATIC SUBSTITUTION. Benzene | Chegg.com [chegg.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Benzoylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Benzoylpentanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present. A combination of these techniques often yields the best results.
Q2: How can I assess the purity of my this compound?
A2: Purity can be assessed using several analytical techniques. The most common are:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q3: What are the likely impurities in my crude this compound?
A3: If the this compound was synthesized via Friedel-Crafts acylation of benzene with adipic anhydride or a related derivative, common impurities may include:
-
Unreacted starting materials: Benzene, adipic acid, or adipic anhydride.
-
Polysubstituted byproducts: Di-acylated benzene species.
-
Residual catalyst: Aluminum chloride (AlCl₃) or its hydrolysis products.
-
Solvent residue: From the reaction or initial workup.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily or Gummy Precipitate During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The solvent may be too good a solvent for the compound even at low temperatures, or it may be too poor a solvent, causing the compound to "crash out" as an oil. Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, toluene, and mixtures like ethanol/water) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot. |
| Cooling Too Rapidly | Rapid cooling can prevent the formation of a crystal lattice, leading to an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help slow the cooling rate. |
| Presence of Impurities | Certain impurities can inhibit crystallization. Try treating the hot solution with a small amount of activated charcoal to adsorb colored or resinous impurities before filtration and cooling. |
Issue 2: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Using Too Much Solvent | Adding an excessive amount of solvent will keep more of the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools and crystals form during hot filtration, product will be lost. Use a pre-heated funnel and flask for the hot filtration step. |
| Incomplete Precipitation | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration. |
| Washing with Room Temperature Solvent | Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product. Always use ice-cold solvent for washing. |
Issue 3: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to the desired product, it may co-crystallize. A second recrystallization from a different solvent system may be necessary. |
| Ineffective Removal of Acidic or Basic Impurities | If the crude product contains other acidic or basic compounds, an acid-base extraction should be performed prior to recrystallization. |
| Neutral Impurities Present | For neutral impurities that are difficult to remove by recrystallization, column chromatography may be required. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Sparingly soluble | Moderately soluble | Good for recrystallization, especially in a mixture with a co-solvent. |
| Ethanol | Soluble | Very soluble | Often used as a co-solvent with water to increase solubility. |
| Methanol | Soluble | Very soluble | Similar to ethanol. |
| Toluene | Sparingly soluble | Soluble | A potential recrystallization solvent for less polar impurities. |
| Hexane | Insoluble | Sparingly soluble | Can be used as an anti-solvent. |
| Dichloromethane | Soluble | Very soluble | Typically used for extraction or chromatography rather than recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the lower organic layer.
-
Back-Extraction (Optional): To ensure all the product is extracted, you can wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with ice-cold water to remove any remaining salts.
-
Drying: Dry the purified product. Further purification by recrystallization may be performed if necessary.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for purifying this compound.
Technical Support Center: 5-Benzoylpentanoic Acid Synthesis and Purification
Welcome to the technical support center for 5-benzoylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] This reaction forms a carbon-carbon bond between the aromatic ring of benzene and the acyl group from glutaric anhydride, resulting in the desired keto-acid.
Q2: What are the potential side reactions during the Friedel-Crafts acylation of benzene with glutaric anhydride?
A2: Several side reactions can occur during the synthesis of this compound via Friedel-Crafts acylation, potentially leading to lower yields and impurities. These include:
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Catalyst Deactivation: The Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture. Any water present in the reactants or glassware will react with and deactivate the catalyst, halting the reaction.
-
Formation of Tarry Byproducts: Overheating the reaction mixture can lead to the formation of dark, tarry, and often intractable polymeric materials.
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Reaction with Deactivated Benzene Rings: If the benzene starting material is substituted with strongly electron-withdrawing groups, the Friedel-Crafts acylation may not proceed or will have a very low yield.[4]
-
Intramolecular Cyclization: While less common in this specific synthesis, there is a possibility of subsequent intramolecular reactions if the reaction conditions are not carefully controlled.
Q3: How can I avoid the formation of side products?
A3: To minimize side reactions and maximize the yield of this compound, consider the following preventative measures:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents to prevent catalyst deactivation.
-
Control Reaction Temperature: Maintain the recommended reaction temperature to avoid the formation of tarry byproducts. The reaction is typically carried out at or below room temperature initially and may be gently heated to complete the reaction.
-
Use High-Purity Starting Materials: Ensure the benzene and glutaric anhydride are of high purity to avoid introducing contaminants that could lead to side reactions.
-
Stoichiometry of the Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount or a slight excess of the catalyst is often required.
Q4: What is a suitable method for purifying crude this compound?
A4: Recrystallization is a highly effective method for purifying crude this compound. The choice of solvent is crucial for successful purification. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures, allowing for the recovery of pure crystals upon cooling.
Q5: Are there any subsequent reactions where this compound is used that might have their own side reactions?
A5: Yes, a common subsequent reaction is the Clemmensen reduction of the ketone group in this compound to an alkane, yielding 6-phenylheptanoic acid. The Clemmensen reduction is carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[4][5] A key limitation of this reaction is that the substrate must be stable to strongly acidic conditions.[4][5]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure all glassware is oven-dried and cooled under a dessicator. Use anhydrous solvents and freshly opened, high-purity aluminum chloride. |
| Insufficient Catalyst | Use a stoichiometric amount or a slight excess of aluminum chloride relative to the glutaric anhydride. |
| Low Reaction Temperature | While initial cooling is necessary to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature or is gently heated as per the protocol to drive it to completion. |
| Deactivated Benzene | Ensure the benzene used is not substituted with electron-withdrawing groups. |
Problem 2: Formation of a Dark, Tarry Substance
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Maintain the reaction temperature as specified in the protocol. Use an ice bath to control the initial exothermic reaction. |
| Impure Starting Materials | Use high-purity benzene and glutaric anhydride. |
Problem 3: Difficulty in Purifying this compound by Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Test different solvent systems on a small scale. A mixture of solvents, such as ethanol/water or acetone/hexane, can be effective. |
| Oiling Out | "Oiling out" occurs when the compound comes out of solution as a liquid instead of crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Allow the solution to cool slowly and undisturbed. If oiling persists, try a different solvent system. |
| Low Recovery of Crystals | Using too much solvent will result in a lower yield. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated and cooled again to recover more product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ice
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride.
-
Cool the flask in an ice bath.
-
Slowly add anhydrous benzene to the flask with stirring.
-
In a separate container, dissolve glutaric anhydride in anhydrous benzene.
-
Add the glutaric anhydride solution dropwise to the stirred mixture of aluminum chloride and benzene, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Gently heat the mixture under reflux for 30-60 minutes to complete the reaction.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Separate the organic layer and extract the aqueous layer with benzene.
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Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.
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Remove the benzene by distillation to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of water and ethanol, or toluene)
-
Erlenmeyer flask, heating mantle or hot plate, Buchner funnel, filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excess of solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a vacuum oven.
Visualizations
References
Stability of 5-Benzoylpentanoic acid under different conditions
Welcome to the technical support center for 5-Benzoylpentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing stability-related challenges during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known chemistry of aromatic ketones and carboxylic acids, providing a framework for handling and investigating the stability of this compound.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results over time.
Question: My experimental results with this compound are not reproducible. Could the compound be degrading?
Answer: Yes, inconsistent results can be a sign of compound degradation. This compound, containing both a ketone and a carboxylic acid functional group, can be susceptible to degradation under various conditions. To troubleshoot this, consider the following:
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Storage Conditions: Confirm that the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1] Some suppliers recommend storage under an inert atmosphere (e.g., argon) to prevent slow degradation from air and moisture.[2]
-
Working Solutions: Are you using freshly prepared solutions? Solutions, especially in protic or aqueous solvents, may have limited stability. It is advisable to prepare solutions fresh for each experiment or conduct a short-term stability study in your solvent of choice.
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Purity Check: Re-analyze the purity of your stock material using a suitable analytical method like HPLC or LC-MS to check for the presence of degradation products.
Issue 2: Appearance of new peaks in chromatograms during analysis.
Question: I am observing new, unidentified peaks in my HPLC/LC-MS analysis of a this compound sample that has been stored for a while. What could these be?
Answer: The appearance of new peaks strongly suggests the formation of degradation products. The structure of this compound suggests potential degradation pathways that could lead to new chemical entities:
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Photodegradation: Aromatic ketones are known to be susceptible to photodegradation. Exposure to light, especially UV, can induce photochemical reactions.
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Oxidative Degradation: The benzoyl group and the aliphatic chain can be susceptible to oxidation, especially if exposed to air over long periods or in the presence of oxidizing agents.
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Decarboxylation: While benzoic acid itself is relatively stable to thermal decarboxylation, substituted benzoic acids can be more labile.[3] High temperatures could potentially lead to the loss of the carboxylic acid group.
To identify the new peaks, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for determining the molecular weights of the impurities and aiding in their structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, in a cool and dry environment.[1] For enhanced stability, especially for reference standards, storage under an inert gas like argon or nitrogen is recommended to minimize contact with air and moisture.[2]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure).
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Solvents: Protic solvents might participate in degradation reactions, especially under light or heat. Aprotic solvents are generally preferred for stock solutions that need to be stored.
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Recommendation: It is best practice to prepare solutions fresh. If storage is necessary, a pilot stability study in the intended solvent system is recommended. This can be done by analyzing the solution for purity at regular intervals.
Q3: Is this compound sensitive to light?
A3: Given the presence of the benzophenone moiety, a well-known photosensitizer, it is highly probable that this compound is sensitive to light. Aromatic ketones can undergo photochemical reactions upon absorption of UV radiation. Therefore, all experiments and storage should be conducted with protection from light (e.g., using amber vials, covering glassware with foil).
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, the following degradation pathways are plausible:
-
Photodegradation: The aromatic ketone can be excited by UV light, leading to radical reactions and subsequent degradation.
-
Oxidation: The benzylic position (the carbon atom adjacent to the phenyl ring and the carbonyl group) and the aliphatic chain could be susceptible to oxidation.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group could occur. Studies on benzoic acid have shown thermal decomposition at very high temperatures (above 400°C) to yield benzene and carbon dioxide.[4]
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
-
Method: A reversed-phase HPLC method can be developed to separate the parent compound from potential degradation products.
-
Detection: A photodiode array (PDA) detector is useful for identifying peak purity and detecting the emergence of new peaks with different UV spectra.
-
Quantification: The percentage of degradation can be calculated by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.
Data Presentation
Since specific quantitative stability data for this compound is not publicly available, the following table summarizes the inferred stability profile based on the chemical properties of its functional groups. This should be used as a guideline for designing experiments and stability studies.
| Condition | Potential for Degradation | Recommended Precautions |
| Temperature | Stable at room temperature for short periods. Potential for accelerated degradation at elevated temperatures. | Store in a cool place. Avoid unnecessary exposure to high temperatures. |
| Light (UV/Visible) | High. Aromatic ketones are generally photosensitive. | Protect from light at all times using amber vials or by covering containers. |
| pH (in aqueous solution) | Potential for instability at extreme pH values (highly acidic or basic). | Use buffered solutions and prepare fresh. Conduct pH stability studies if necessary. |
| Oxygen/Air | Moderate. Potential for slow oxidation over time.[2] | Store under an inert atmosphere (argon or nitrogen) for long-term stability.[2] |
| Moisture | Moderate. May be hygroscopic and moisture could facilitate degradation.[2] | Store in a desiccator or a dry environment.[1] |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[5][6]
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate, light-protected vessels:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a developed HPLC-PDA method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the mass balance to ensure that all degradation products are accounted for.
-
Use LC-MS to obtain mass information for the unknown degradation peaks to aid in their identification.
-
Mandatory Visualization
Caption: Troubleshooting workflow for investigating the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: 5-Benzoylpentanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 5-Benzoylpentanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound, also known as 6-oxo-6-phenylhexanoic acid, is a chemical compound with the molecular formula C12H14O3.[1][2] It possesses both a ketone and a carboxylic acid functional group. This bifunctionality makes it a useful building block in organic synthesis. It can be used as an intermediate in the preparation of more complex molecules, including substituted quinolines and other heterocyclic compounds relevant to pharmaceutical and materials science research.
2. What are the main hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation and may cause skin irritation.[1] It is important to handle this compound with appropriate personal protective equipment.
3. How should this compound be stored?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storing it under an inert atmosphere, such as argon, to prevent potential degradation from air and moisture. It is also advisable to protect it from light.
4. What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Solution:
The solubility of carboxylic acids is highly dependent on the solvent and pH. This compound is generally insoluble in water but soluble in many organic solvents.
-
Solvent Selection: Try dissolving the compound in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). It may also be soluble in acetone, ethyl acetate, and dichloromethane.
-
pH Adjustment: For aqueous solutions, increasing the pH by adding a base (e.g., sodium hydroxide or sodium bicarbonate) will deprotonate the carboxylic acid to form a more soluble carboxylate salt.
-
Gentle Heating: Gentle warming of the solution can help to increase the rate of dissolution. However, be mindful of the compound's stability at elevated temperatures.
-
Sonication: Using an ultrasonic bath can aid in dissolving crystalline solids.
Reaction Troubleshooting
Problem: My reaction with this compound is not proceeding as expected.
Solution:
The dual functionality of this compound (a ketone and a carboxylic acid) can sometimes lead to unexpected side reactions or a lack of reactivity.
-
Protecting Groups: If you intend to perform a reaction at the ketone functional group, it may be necessary to first protect the carboxylic acid group (e.g., by converting it to an ester). Conversely, if the desired reaction is at the carboxylic acid, the ketone may need protection depending on the reaction conditions.
-
Activation of the Carboxylic Acid: For reactions such as amidation or esterification, the carboxylic acid group often needs to be activated. This can be achieved by converting it to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or by using coupling agents like dicyclohexylcarbodiimide (DCC).
-
Reaction Conditions: Ensure that your reaction is being carried out under the appropriate conditions (temperature, solvent, catalyst) for the specific transformation you are trying to achieve. For instance, Friedel-Crafts acylation reactions require a Lewis acid catalyst and anhydrous conditions.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75-79 °C |
Solubility Data
| Solvent | Qualitative Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| Dimethylformamide (DMF) | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Soluble |
Stability Information
Specific stability data for this compound is limited. However, the stability of aromatic carboxylic acids and ketones can be generalized as follows:
| Condition | General Stability |
| Thermal Stability | Aromatic carboxylic acids are generally stable at moderate temperatures. Benzoic acid, a related compound, shows negligible degradation after 1 hour at 350°C.[4] However, prolonged heating at high temperatures can lead to decarboxylation. |
| Photostability | Aromatic ketones can be susceptible to photochemical reactions upon exposure to UV light. It is recommended to store this compound protected from light to prevent potential degradation. |
| pH Stability | In aqueous solutions, the stability of this compound will be pH-dependent. Under strongly acidic or basic conditions and with heating, hydrolysis of other functional groups or degradation may occur. |
Experimental Protocols
Example Protocol: Friedel-Crafts Acylation using this compound
This protocol is a general guideline for a Friedel-Crafts acylation reaction where this compound is used as the acylating agent. Note: This reaction requires anhydrous conditions and appropriate safety precautions.
1. Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous aluminum chloride (AlCl3)
-
An aromatic substrate (e.g., benzene, toluene)
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Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
2. Procedure:
-
Step 1: Formation of the Acyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve this compound in a minimal amount of anhydrous DCM.
-
Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at room temperature.
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Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.
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Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-benzoylpentanoyl chloride.
-
-
Step 2: Friedel-Crafts Acylation:
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In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous DCM.
-
Cool the suspension in an ice bath.
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Slowly add a solution of the aromatic substrate in anhydrous DCM.
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To this mixture, add a solution of the crude 5-benzoylpentanoyl chloride in anhydrous DCM dropwise, maintaining the low temperature.
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After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
-
Step 3: Work-up and Purification:
-
Carefully quench the reaction by pouring it into a beaker containing ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualizations
References
Troubleshooting low yield in 5-Benzoylpentanoic acid conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the conjugation of 5-Benzoylpentanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Low Yields
Low conjugation yield can arise from several factors throughout the experimental workflow. The most common culprits involve suboptimal reaction conditions, reagent quality, and issues with reaction stoichiometry.
Question 1: My conjugation reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
Low yield in a this compound conjugation, particularly when forming an amide bond with a primary amine, typically stems from one of three areas: the integrity and handling of reagents, suboptimal reaction conditions, or inappropriate buffer systems. A logical troubleshooting workflow can help pinpoint the issue.
Below is a troubleshooting workflow to help identify the potential cause of low yield:
Caption: Troubleshooting workflow for low this compound conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH conditions for conjugating this compound using EDC/NHS chemistry?
The EDC/NHS coupling reaction involves two steps, each with its own optimal pH range.
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Activation Step: The activation of the carboxyl group on this compound by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1]
-
Coupling Step: The subsequent reaction of the NHS-activated acid with a primary amine is favored at a neutral to slightly basic pH, ranging from pH 7.0 to 8.5 .[1][2]
For optimal results, a two-step protocol is recommended where the activation is performed at the lower pH, followed by an adjustment to the higher pH for the coupling step.[1][2]
Q2: Which buffers should I use for the conjugation reaction?
The choice of buffer is critical to avoid competing reactions.
-
Activation Buffer: Use a buffer that does not contain primary amines or carboxylates. 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a suitable choice for the activation step.[1][2]
-
Coupling Buffer: Phosphate-buffered saline (PBS) is commonly used for the amine coupling step.[1][2] Borate or bicarbonate buffers are also suitable alternatives.
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction, leading to significantly lower yields.[1][2]
Q3: How should I prepare and store my EDC and NHS reagents?
EDC and NHS are sensitive to moisture and can quickly lose activity if not handled properly.[1][2]
-
Storage: Always purchase high-quality reagents and store them in a desiccator at -20°C.[1][2]
-
Handling: Before use, allow the vials to equilibrate to room temperature to prevent condensation upon opening.[1][2]
-
Preparation: It is critical to prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous environments.[1][2] For frequent use, consider preparing single-use aliquots.
Q4: What are the recommended molar ratios of EDC and NHS to this compound?
An insufficient amount of EDC and NHS will lead to incomplete activation of the this compound. A molar excess of both EDC and NHS over the carboxylic acid is generally recommended.[2]
| Reagent | Recommended Molar Excess (over this compound) |
| EDC | 2- to 10-fold[1][2] |
| NHS/Sulfo-NHS | 2- to 5-fold[1][2] |
It is often necessary to optimize these ratios for your specific substrate to achieve the highest coupling efficiency.
Q5: I'm observing precipitation during my reaction. What could be the cause?
Precipitation during the reaction can significantly impact the final yield. Potential causes include:
-
Poor Solubility of Reactants: this compound or the amine-containing molecule may have limited solubility in the reaction buffer. Consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF to improve solubility.
-
Reagent Concentration: High concentrations of reactants or coupling agents can sometimes lead to precipitation.
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Protein Aggregation: If conjugating to a protein, the modification may induce aggregation, especially if the payload is hydrophobic.[3] Using hydrophilic linkers or optimizing the degree of conjugation can help mitigate this.[3]
Experimental Protocols
General Two-Step Protocol for this compound Conjugation to an Amine-Containing Molecule
This protocol provides a general guideline. Optimization of reactant concentrations, molar ratios, and reaction times may be necessary for specific applications.
Caption: General experimental workflow for this compound conjugation.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: e.g., 50 mM MES, pH 6.0[4]
-
Coupling Buffer: e.g., PBS, pH 7.2-7.5[2]
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column (optional)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Combine the this compound solution with the freshly prepared EDC and NHS solutions. Use a molar excess as determined from optimization (e.g., a starting point of a 5-fold molar excess of EDC and a 5-fold molar excess of NHS over the acid).[2]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2][5]
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Coupling to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution (from step 1 or 2) to the amine-containing molecule solution.
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Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Add a quenching solution to stop the reaction and consume any remaining active NHS-esters. For example, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes.[1]
-
-
Purification:
-
Purify the final conjugate from excess reagents and reaction byproducts using a suitable method such as size exclusion chromatography (SEC) or dialysis.
-
References
Validation & Comparative
A Comparative Guide to Benzophenone-Based Crosslinkers: Spotlight on 5-Benzoylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular interactions, the ability to capture and identify binding partners is paramount. Photo-crosslinkers have emerged as indispensable tools for covalently trapping transient and stable interactions within their native biological context. Among these, benzophenone-based reagents, such as 5-Benzoylpentanoic acid, offer a unique set of advantages for researchers in drug discovery and chemical biology. This guide provides an objective comparison of benzophenone-based crosslinkers with other alternatives, supported by available experimental insights, and offers detailed protocols to aid in experimental design.
The Benzophenone Advantage: A Tale of Stability and Versatility
Benzophenone and its derivatives are photo-activatable crosslinkers that, upon exposure to UV light (typically 350-365 nm), form a reactive triplet diradical. This excited state can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable carbon-carbon covalent bond between the probe and its interacting partner.[1] This mechanism underpins several key advantages of using benzophenone-based crosslinkers like this compound.
One of the primary advantages of benzophenone is its relative stability . Unlike some other photo-reactive groups, benzophenones are generally stable to a variety of chemical conditions and are not quenched by water, making them highly suitable for use in aqueous biological systems.[1] Furthermore, the excitation process is reversible; if the excited benzophenone does not encounter a suitable reaction partner, it can return to its ground state, minimizing non-specific reactions.[1]
The broad reactivity of the benzophenone triplet diradical with any proximal C-H bond allows for the capture of interactions without prior knowledge of the specific amino acid residues at the binding interface. This non-specific reactivity is particularly advantageous for identifying novel protein-protein interactions and mapping binding sites.
This compound: A Versatile Benzophenone Crosslinker
This compound incorporates the advantageous benzophenone photophore with a carboxylic acid functional group. This carboxylic acid provides a convenient handle for conjugation to various molecules of interest, such as small molecule ligands, peptides, or other probes, through standard amide coupling chemistries. This versatility allows researchers to create custom photo-affinity probes for their specific biological questions.
Performance Comparison: Benzophenone vs. Other Photo-Crosslinkers
The choice of a photo-crosslinker is critical and depends on the specific application. Here, we compare benzophenone-based crosslinkers with another popular class, diazirines.
| Feature | Benzophenone-Based (e.g., this compound) | Diazirine-Based |
| Photo-activation Wavelength | ~350-365 nm (UVA) | ~355-380 nm (UVA) |
| Reactive Intermediate | Triplet Diradical | Carbene |
| Reactivity | Abstracts hydrogen from C-H bonds | Inserts into C-H, N-H, and O-H bonds |
| Specificity | Non-specific C-H insertion | Generally non-specific, but can show some selectivity |
| Crosslinking Efficiency | Generally moderate to high | Can be higher in some systems |
| Stability | Relatively stable, not quenched by water | Can be less stable, potential for rearrangement |
| Size | Bulkier aromatic group | Smaller three-membered ring |
Key Considerations:
-
Crosslinking Efficiency: While some studies suggest that diazirine-based probes can offer higher crosslinking yields in certain applications due to the high reactivity of the carbene intermediate, benzophenones have demonstrated high protein capture efficiency in other contexts, such as in-gel immunoassays.[2]
-
Specificity: The highly reactive and short-lived carbene from diazirines can favor crosslinking to proximal molecules. However, the longer-lived triplet state of benzophenone can potentially lead to less specific crosslinking if the probe is not well-positioned within the binding site.[2]
-
Steric Hindrance: The smaller size of the diazirine group can be advantageous in minimizing steric hindrance that might disrupt the natural interaction being studied.[3]
Ultimately, the choice between a benzophenone and a diazirine-based crosslinker will depend on the specific experimental goals, the nature of the interacting molecules, and the tolerance of the system to the properties of the crosslinker.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing benzophenone-based crosslinkers.
Protocol 1: Photo-Affinity Labeling and Pull-Down for Target Identification
This protocol outlines a general workflow for identifying the protein targets of a small molecule using a this compound-derived probe.
dot
Caption: Workflow for target identification using a this compound probe.
Materials:
-
This compound conjugated to your molecule of interest (with a reporter tag like biotin for enrichment).
-
Cell lysate or live cells.
-
Lysis buffer (e.g., RIPA buffer).
-
Streptavidin-coated magnetic beads.
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
UV lamp (365 nm).
Procedure:
-
Probe Incubation:
-
For cell lysates: Add your benzophenone probe to the clarified cell lysate to the desired final concentration. Incubate in the dark on ice or at 4°C for 1-2 hours to allow for binding.
-
For live cells: Treat cells with the probe in serum-free media for a predetermined time (e.g., 1-4 hours) at 37°C.[4][5]
-
-
UV Irradiation:
-
Place the sample on ice to minimize heat-induced damage.
-
Irradiate the sample with a 365 nm UV lamp at a fixed distance for an optimized period (typically 15-60 minutes). The optimal time and distance should be determined empirically.[1]
-
-
Cell Lysis (for live cell experiments):
-
After irradiation, wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
-
-
Enrichment of Crosslinked Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate with rotation at 4°C for 1-2 hours to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., varying salt and detergent concentrations) is recommended.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins.[6][7]
-
Protocol 2: In-situ Crosslinking of Protein-Protein Interactions
This protocol describes a general method for crosslinking interacting proteins within a cellular context.
dot
Caption: Workflow for in-situ protein-protein interaction analysis.
Materials:
-
Cell-permeable derivative of this compound or a method for its introduction into cells.
-
Cultured cells.
-
PBS and cell lysis buffer.
-
Antibody against a protein of interest for immunoprecipitation.
-
Protein A/G beads.
-
UV lamp (365 nm).
Procedure:
-
Cell Treatment:
-
Incubate cultured cells with a cell-permeable benzophenone crosslinker at an optimized concentration and for a specific duration.
-
-
In-situ Crosslinking:
-
Wash the cells with PBS to remove excess crosslinker.
-
Expose the cells to 365 nm UV light on ice for a predetermined time to induce crosslinking.
-
-
Lysis and Immunoprecipitation:
-
Lyse the cells and solubilize the protein complexes.
-
Perform immunoprecipitation using an antibody against a known protein in the complex of interest to pull down the entire crosslinked complex.
-
-
Analysis:
-
Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting with antibodies against potential interaction partners to confirm the crosslinking.
-
For identification of unknown partners, the entire crosslinked complex can be subjected to mass spectrometry analysis.[8]
-
Logical Relationships in Drug Discovery
The application of benzophenone crosslinkers like this compound is integral to modern drug discovery workflows.
dot
Caption: Role of photo-affinity labeling in the drug discovery pipeline.
This workflow highlights how a bioactive "hit" from a phenotypic screen can be converted into a photo-affinity probe using this compound.[9] This probe then enables the crucial step of target identification, which is essential for understanding the molecule's mechanism of action and for subsequent lead optimization and preclinical development.[10][11]
Conclusion
Benzophenone-based crosslinkers, and specifically versatile reagents like this compound, are powerful tools in the arsenal of researchers studying molecular interactions. Their stability, broad reactivity, and ease of incorporation into custom probes make them highly valuable for identifying protein-protein interactions and elucidating the targets of bioactive molecules. While the selection of a photo-crosslinker should always be guided by the specific experimental context, the unique advantages of benzophenones ensure their continued and widespread application in advancing our understanding of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Drug Targets Identification & Validation [discoveryontarget.com]
A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the potent cytotoxic payload. Its chemical properties dictate the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker represents a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational ADC development.
Cleavable vs. Non-Cleavable Linkers: Two Distinct Strategies for Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[1]
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[1][2] This allows for the release of the payload in its free, unmodified form. Common cleavage mechanisms include:
-
Enzyme-sensitive: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3]
-
pH-sensitive: Linkers incorporating acid-labile groups, like hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[3]
-
Glutathione-sensitive: Disulfide-based linkers are stable in the bloodstream but are readily reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione than the extracellular space.[3]
A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[1][3] The released, membrane-permeable payload can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[3] This is particularly advantageous in treating heterogeneous tumors where antigen expression may be varied.[1]
Non-cleavable linkers , in contrast, form a highly stable bond with the payload. The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[1] This generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[4] However, the resulting payload metabolite, which is attached to the linker and an amino acid residue, is often less membrane-permeable, which can limit the "bystander effect".[5]
Data Presentation: A Comparative Look at Performance
The following tables summarize quantitative data from multiple preclinical studies to facilitate a direct comparison of different linker technologies.
Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC against cancer cell lines, with lower values indicating higher potency.[2] Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[6]
| Linker Type | ADC Example | Target Cell Line | IC₅₀ (pM) | Reference |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | HER2+ | 14.3 | [7] |
| Cleavable (Val-Ala) | Trastuzumab-va-MMAE | HER2+ | Comparable to Val-Cit | [7][] |
| Cleavable (β-Glucuronide) | Trastuzumab-gluc-MMAE | HER2+ | Lower than Val-Cit in some studies | [9] |
| Non-Cleavable (SMCC) | Trastuzumab-SMCC-DM1 (Kadcyla®) | HER2+ | 33 | [7] |
Table 2: Comparative Plasma Stability of ADC Linkers
Linker stability is crucial to prevent premature payload release and associated off-target toxicity.[6]
| Linker Type | ADC Example | Species | Stability Metric | Result | Reference |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Human | In vitro Plasma Stability | Generally stable, but can be cleaved by neutrophil elastase. | [7][10] |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Mouse | In vitro Plasma Stability | Relatively unstable due to sensitivity to carboxylesterase 1c (Ces1c). | [6][11] |
| Cleavable (Val-Ala) | Trastuzumab-va-MMAE | Mouse | In vitro Plasma Stability | More stable than Val-Cit in some studies. | [10] |
| Non-Cleavable (SMCC) | Trastuzumab-SMCC-DM1 | Human | In vivo half-life | Generally longer half-life compared to cleavable linker ADCs. | [5] |
| Cleavable (Triglycyl Peptide) | CX-DM1-ADC | Mouse | In vivo stability | Exhibited stability comparable to SMCC-DM1-containing ADCs. | [12] |
Table 3: Comparative Pharmacokinetic Parameters of ADCs
Pharmacokinetic (PK) parameters help to understand the absorption, distribution, metabolism, and excretion of ADCs.[6]
| ADC | Linker Type | Payload | Half-life (days) | Clearance (mL/day/kg) | Reference |
| Brentuximab vedotin | Val-Cit (Cleavable) | MMAE | 14.7 | 4.1 | [6] |
| Ado-trastuzumab emtansine (T-DM1) | SMCC (Non-cleavable) | DM1 | 11.4 | 3.9 | [6] |
| SAR3419 | SPDB (Cleavable) | DM4 | 10.3 | 6.5 | [6] |
Experimental Protocols: Methodologies for Key Experiments
For the successful evaluation and comparison of ADC linker technologies, robust and reproducible experimental protocols are essential.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.[13][14]
Methodology:
-
Sample Preparation: Prepare the ADC sample at a concentration of 2 mg/mL in 1M ammonium sulfate.[15]
-
Chromatographic System:
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
The different drug-loaded species are resolved based on increasing hydrophobicity, with the unconjugated form eluting first.[14]
-
The area percentage of each peak represents the relative distribution of that particular drug-loaded ADC species.[14]
-
The weighted average DAR is calculated using the percentage of chromatographic peak area and the number of conjugated drugs for each species.[14][]
-
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[6]
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species (e.g., human, mouse, rat).[17]
-
Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[18]
-
Sample Preparation (for intact ADC analysis):
-
Analysis (LC-MS):
-
Analyze the eluted ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.[17]
-
-
Data Interpretation: A stable ADC will exhibit minimal change in DAR over the time course.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC in a cancer cell line.[6]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight.[19][20]
-
ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in cell culture medium. Add the treatments to the cells.[6]
-
Incubation: Incubate the plate at 37°C for 48–144 hours.[19][20]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[19][20]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[19]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the logarithm of the ADC concentration.[21]
Preclinical Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of an ADC in an in vivo model.[22]
Methodology:
-
Animal Model: Use an appropriate mouse model (e.g., athymic nude mice bearing tumor xenografts).[23]
-
ADC Administration: Administer the ADC via a single intravenous (IV) dose.[23][24]
-
Serial Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 168 hours).[24]
-
Plasma Preparation: Prepare plasma from the blood samples and store at -80°C until analysis.[24]
-
Bioanalysis:
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, and half-life.[23]
Mandatory Visualization
Caption: General signaling pathway of an Antibody-Drug Conjugate (ADC).
Caption: General experimental workflow for ADC development and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ymc.eu [ymc.eu]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
A Researcher's Guide to Benzophenone Crosslinkers: A Comparative Analysis of Efficiency
In the fields of chemical biology, drug discovery, and proteomics, photo-crosslinkers are indispensable tools for capturing and identifying transient and stable molecular interactions. Among the various photoactivatable moieties, benzophenone and its derivatives have gained widespread use due to their unique photochemical properties. This guide provides an objective comparison of the efficiency of different benzophenone-based crosslinkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific applications.
Understanding the Photochemistry of Benzophenone Crosslinkers
Benzophenone crosslinkers are activated by UV light, typically in the range of 350-365 nm.[1] Upon photoactivation, the benzophenone moiety transitions from its ground state to an excited triplet state, which is a diradical.[1] This reactive species can then abstract a hydrogen atom from a nearby C-H bond, creating a pair of radicals that subsequently combine to form a stable C-C covalent bond.[1] A key advantage of this mechanism is its reversibility; if a suitable reaction partner is not in close proximity, the excited benzophenone can return to its ground state, allowing for repeated excitation until a productive crosslink is formed.[1] Furthermore, photoexcited benzophenones are not reactive with water, making them well-suited for use in aqueous biological systems.[1]
Factors Influencing the Efficiency of Benzophenone Crosslinkers
The efficiency of a benzophenone crosslinker is not absolute and can be influenced by several factors, primarily the electronic properties of the benzophenone ring and the surrounding chemical environment.
Substituent Effects: The addition of electron-withdrawing or electron-donating groups to the benzophenone ring can significantly impact the stability of the triplet radical and, consequently, the crosslinking efficiency.
-
Electron-Withdrawing Groups (EWGs): Groups such as trifluoromethyl (-CF3) and nitro (-NO2) can increase the reactivity of the n-π* triplet state, which is responsible for hydrogen abstraction.[1][2] This is because EWGs can help to stabilize the resulting ketyl radical, thus facilitating the crosslinking reaction.[2]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH3) and amino (-NH2) can decrease the reactivity of the benzophenone triplet state.[2] These groups increase the electron density at the carbonyl group, making it less electrophilic and therefore less prone to hydrogen abstraction.[3]
Chemical Environment: The polarity of the solvent or the local environment of the crosslinker can affect the relative energy levels of the reactive n-π* state and a less reactive π-π* charge transfer state.[2] Generally, benzophenone derivatives exhibit higher reactivity in nonpolar environments compared to polar ones.[3]
Comparative Data on Benzophenone Crosslinker Performance
Direct quantitative comparisons of the crosslinking efficiency of various benzophenone derivatives under identical conditions are not extensively available in the literature. However, studies comparing benzophenone-based crosslinkers to other classes, such as diazirines, and investigations into the effects of substituents provide valuable insights.
| Crosslinker | System | Key Findings | Reference |
| sulfo-SBP (4-(sulfosuccinimidylcarboxy)benzophenone) | Crosslinking of Human Serum Albumin (HSA) | Identified 173 unique cross-linked residue pairs. | [4] |
| Benzophenone Methacrylamide (BPMA) | In-gel immunoassay | Higher protein capture efficiency compared to an equivalent concentration of a diazirine-based crosslinker (DZMA). | [5] |
| Benzophenone derivatives with electron-withdrawing groups | Photoreduction by isopropanol | Showed a remarkable dependence of the photoreduction rate on ring substitution, with EWGs generally increasing the rate. | |
| Benzophenone-containing copolymers | Zwitterionic copolymers | Crosslinking rate decreased with increasing polarity of the polymer matrix. | [2] |
Experimental Protocols for Comparing Benzophenone Crosslinker Efficiency
To enable researchers to directly compare the efficiency of different benzophenone crosslinkers for their specific application, a standardized experimental protocol is essential. The following protocol outlines a gel-based assay to quantify the crosslinking yield of a model protein-protein interaction.
Objective: To quantitatively compare the crosslinking efficiency of different benzophenone-containing probes in a defined protein-protein interaction.
Materials:
-
Purified bait protein (e.g., tagged with a handle for purification).
-
Purified prey protein.
-
A series of benzophenone crosslinker probes with varying substituents or linker arms.
-
Crosslinking buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
UV lamp (365 nm) with a controlled intensity output.
-
SDS-PAGE gels and reagents.
-
Coomassie Brilliant Blue stain or silver stain.
-
Densitometry software (e.g., ImageJ).
Procedure:
-
Preparation of Protein-Crosslinker Conjugates:
-
If using NHS-ester functionalized benzophenone crosslinkers, react them with the bait protein according to the manufacturer's instructions to form stable amide bonds with lysine residues.
-
Ensure the removal of excess, unreacted crosslinker by dialysis or size-exclusion chromatography.
-
Determine the protein concentration and the degree of labeling for each conjugate.
-
-
Crosslinking Reaction:
-
Prepare reaction mixtures containing the bait protein-crosslinker conjugate and the prey protein at a defined molar ratio in the crosslinking buffer.
-
Include a negative control with no prey protein and a no-UV control.
-
Place the samples in a suitable container (e.g., quartz cuvette or on a parafilm-lined petri dish on ice) at a fixed distance from the UV lamp.
-
Irradiate the samples with 365 nm UV light for a defined period. The irradiation time should be optimized in preliminary experiments.
-
-
SDS-PAGE Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products on an SDS-PAGE gel.
-
-
Quantification of Crosslinking Yield:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain if necessary.
-
Capture a high-resolution image of the gel.
-
Using densitometry software, quantify the band intensity of the crosslinked product (higher molecular weight band) and the uncrosslinked bait protein.
-
Calculate the crosslinking efficiency for each benzophenone probe using the following formula: Crosslinking Efficiency (%) = [Intensity of Crosslinked Product / (Intensity of Crosslinked Product + Intensity of Uncrosslinked Bait Protein)] * 100
-
-
Data Analysis and Comparison:
-
Compare the calculated crosslinking efficiencies of the different benzophenone probes to determine their relative performance in this specific assay.
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
References
- 1. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry – Rappsilber Laboratory [rappsilberlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 5-Benzoylpentanoic Acid Compared to Other Crosslinking Agents: A Comparative Guide
In the fields of proteomics, drug discovery, and chemical biology, crosslinking agents are indispensable tools for elucidating protein-protein interactions, mapping binding sites, and identifying therapeutic targets. Among the diverse array of available reagents, photo-activatable crosslinkers offer temporal and spatial control, allowing for the precise initiation of covalent bond formation. This guide provides a detailed comparison of the efficacy of 5-benzoylpentanoic acid, a benzophenone-based photo-crosslinker, with other major classes of crosslinking agents, namely aryl azides and diazirines.
Comparison of Photo-Activatable Crosslinker Classes
The choice of a photo-crosslinking agent is dictated by several factors, including the desired reactivity, activation wavelength, and the specific biological system under investigation. Benzophenones, aryl azides, and diazirines represent the most widely used classes of photo-crosslinkers, each with distinct mechanisms of action and performance characteristics.
Table 1: Key Characteristics of Major Photo-Crosslinker Classes
| Feature | Benzophenones (e.g., this compound) | Aryl Azides | Diazirines |
| Photo-reactive Group | Benzophenone | Aryl azide | Diazirine |
| Reactive Intermediate | Triplet Diradical | Nitrene | Carbene |
| Activation Wavelength | ~350-365 nm | ~250-460 nm (depending on substitution) | ~330-370 nm |
| Reactivity / Target | Abstracts hydrogen from C-H bonds | Inserts into C-H and N-H bonds; reacts with double bonds and nucleophiles | Inserts non-specifically into C-H, N-H, and O-H bonds |
| Key Advantages | Relatively stable, not quenched by water, can be repeatedly excited. | Small size. | High crosslinking yields due to the highly reactive carbene intermediate. |
| Key Disadvantages | Bulkier structure may perturb interactions. | Can undergo rearrangement to less reactive species, potentially lowering yield. Can be quenched by water. | Can be quenched by water, potentially leading to lower yields in aqueous environments. |
Quantitative Performance Comparison
Direct quantitative comparisons of crosslinking efficiency can be challenging due to variations in experimental systems and conditions. However, studies on model proteins provide valuable insights into the relative performance of different crosslinker types. The following data is based on studies of benzophenone derivatives, which serve as a proxy for the performance of this compound.
A key study compared the number of identified cross-linked peptide pairs in Human Serum Albumin (HSA) using a benzophenone-based crosslinker (sulfo-SBP) and a diazirine-based crosslinker (sulfo-SDA).[1]
Table 2: Quantitative Comparison of Crosslinks Identified in Human Serum Albumin (HSA)
| Crosslinker Type | Crosslinker Used | Number of Unique Cross-linked Residue Pairs Identified | Reference |
| Benzophenone | Sulfo-SBP | 3 | [1] |
| Diazirine | Sulfo-SDA | 500 | [1] |
It is important to note that while diazirines may offer higher crosslinking yields in some contexts due to the high reactivity of the carbene intermediate, the choice of crosslinker should be tailored to the specific application.[2] Benzophenones, like this compound, offer the advantage of not being quenched by water, which can be a significant benefit in aqueous biological systems.[3]
Another study on an aryl azide-based crosslinker, BASED, demonstrated that crosslinking efficiency is highly dependent on the UV irradiation conditions.
Table 3: Crosslinking Efficiency of an Aryl Azide Crosslinker (BASED) Under Different UV Light Conditions
| UV Light Source | Wavelength (nm) | Exposure Time (min) | Crosslinking Efficiency (%) | Reference |
| Long-wave UV | 366 | 30 | High (most efficient) | |
| Short-wave UV | 254 | 15 | Moderate | |
| Medium-wave UV | 302 | 15 | Low |
Data adapted from Thermo Fisher Scientific technical information.
Signaling Pathways and Experimental Workflows
The application of photo-crosslinkers is central to understanding dynamic cellular processes, such as signal transduction. For instance, they can be used to map the interaction between a G-protein coupled receptor (GPCR) and its downstream effectors.
References
A Comparative Guide to Validating 5-Benzoylpentanoic Acid Crosslinking Results with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validating protein-protein interactions identified through crosslinking with 5-Benzoylpentanoic acid and its derivatives using mass spectrometry. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative crosslinking strategies to aid researchers in making informed decisions for their experimental designs.
Introduction to this compound in Crosslinking Mass Spectrometry
This compound is a heterobifunctional crosslinking reagent that, when activated (e.g., as an N-hydroxysuccinimide ester), combines two distinct modes of action for covalently capturing protein interactions. The N-hydroxysuccinimide (NHS) ester provides amine-reactivity, targeting the side chains of lysine residues and protein N-termini. Upon UV activation, the benzophenone moiety becomes a highly reactive triplet diradical that can form covalent bonds with nearby C-H bonds, offering a "zero-length" crosslink to a wider range of amino acid residues.[1] This dual functionality allows for a two-step crosslinking procedure, providing temporal control over the reaction.
The validation of crosslinks identified by mass spectrometry is a critical step in ensuring the biological relevance of the observed protein-protein interactions. This guide will focus on the experimental workflows and data analysis pipelines necessary to confidently identify and validate crosslinks generated by benzophenone-based reagents like this compound.
Performance Comparison of Crosslinking Reagents
The choice of crosslinking reagent significantly impacts the number and type of identified crosslinks. Here, we compare the performance of a benzophenone-based crosslinker, 4-(sulfosuccinimidylcarboxy)benzophenone (sulfo-SBP), which is structurally and functionally similar to an activated form of this compound, with other commonly used crosslinking reagents.
| Feature | Sulfo-SBP (Benzophenone) | Sulfo-SDA (Diazirine) | DSS/BS3 (NHS Ester) |
| Reactive Groups | NHS Ester, Benzophenone | NHS Ester, Diazirine | NHS Ester |
| Second Stage Reactivity | C-H bonds (non-specific) | C-H, N-H, O-H bonds (highly reactive) | Primary amines (Lysine, N-terminus) |
| Control | Two-step (NHS reaction then UV) | Two-step (NHS reaction then UV) | One-step |
| Identified Unique Crosslinks (HSA) | 173[2] | 792[2] | Varies |
| False Discovery Rate (FDR) | 5%[2] | 5%[2] | Typically 1-5% |
| Distance Constraint (Cα-Cα) | < 20 Å (94% of links)[3] | < 25 Å[3] | ~24-30 Å[4] |
| Advantages | Access to different protein regions, temporal control | High crosslinking efficiency | Well-established protocols and data analysis software |
| Disadvantages | Lower number of identified links compared to diazirines | Can generate excessively complex spectra | Limited to lysine-rich regions |
Experimental Protocols
A robust experimental workflow is essential for obtaining high-quality, reproducible crosslinking mass spectrometry data. Below are detailed protocols for utilizing a benzophenone-based crosslinker, exemplified by the closely related sulfo-SBP, and a standard amine-reactive crosslinker.
Protocol for Benzophenone-Based Crosslinking (e.g., activated this compound/sulfo-SBP)
This two-step protocol involves an initial amine-reactive labeling followed by photo-activated crosslinking.
-
Protein Preparation:
-
Prepare the protein sample (e.g., Human Serum Albumin, HSA) at a concentration of 0.75 mg/mL in a suitable crosslinking buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl2, pH 7.8).[2]
-
-
NHS Ester Reaction (Anchoring):
-
UV Photo-Activation:
-
Sample Preparation for Mass Spectrometry:
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).[3]
-
Employ a data-dependent acquisition method, selecting precursor ions with charge states of 3+ and higher for fragmentation.
-
Protocol for Amine-Reactive Crosslinking (e.g., DSS/BS3)
This is a one-step protocol for traditional amine-to-amine crosslinking.
-
Protein Preparation:
-
Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7 and 9.[5]
-
-
Crosslinking Reaction:
-
Quenching:
-
Sample Preparation and Mass Spectrometry:
-
Follow the same procedures for SDS-PAGE, in-gel digestion, desalting, and mass spectrometry analysis as described for the benzophenone-based crosslinking protocol.
-
Data Analysis and Validation
The identification of crosslinked peptides from complex mass spectrometry data requires specialized software.
Figure 1. A generalized workflow for the analysis of crosslinking mass spectrometry data.
Specialized search algorithms are necessary to identify the complex fragmentation patterns of crosslinked peptides. Software such as MeroX, pLink, or Xi can be used for this purpose. A critical step in the analysis is the estimation of the False Discovery Rate (FDR) to ensure the statistical significance of the identified crosslinks. For novel protein-protein interactions discovered through crosslinking, it is highly recommended to perform validation using orthogonal methods.[7]
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the experimental workflows for benzophenone-based and amine-reactive crosslinking.
Figure 2. Experimental workflow for benzophenone-based photo-crosslinking.
Figure 3. Experimental workflow for traditional amine-reactive crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling Protein Interactions: A Comparative Guide to Validation Using 5-Benzoylpentanoic Acid
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of photo-crosslinking using 5-Benzoylpentanoic acid with other established methods for PPI validation, supported by experimental data and detailed protocols.
This compound is a versatile chemical tool that, when derivatized with a reactive group such as an N-hydroxysuccinimide (NHS) ester, becomes a powerful photo-crosslinking agent. Its benzophenone moiety, upon activation with UV light, forms a highly reactive triplet diradical that can covalently bind to interacting proteins in close proximity. This method offers the advantage of capturing transient and weak interactions that are often missed by traditional affinity-based methods.
Performance Comparison: this compound vs. Alternative PPI Validation Methods
The choice of a PPI validation method depends on various factors, including the nature of the interaction, the experimental system, and the desired level of detail. Here, we compare this compound-mediated photo-crosslinking with other commonly used techniques.
| Feature | This compound (Photo-Crosslinking) | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) |
| Principle | Covalent trapping of interacting proteins upon UV activation. | Antibody-based purification of a target protein and its binding partners. | Genetic method detecting interactions via activation of a reporter gene. | Real-time, label-free detection of binding events on a sensor surface. |
| Interaction Type | Captures transient, weak, and stable interactions in a native-like state. | Primarily detects stable interactions within a protein complex. | Can detect binary interactions, but prone to false positives/negatives. | Provides quantitative data on binding affinity and kinetics. |
| Cellular Context | Can be used in vitro and in living cells. | Typically performed with cell lysates, interactions may be disrupted. | Interactions are detected in the yeast nucleus, an artificial environment. | In vitro analysis using purified proteins. |
| Data Output | Identification of interacting partners and crosslinked residues via mass spectrometry. | Identification of binding partners by Western blot or mass spectrometry. | Reporter gene expression indicates a potential interaction. | Sensorgram showing association and dissociation phases. |
| Strengths | Traps transient interactions, provides spatial information.[1] | Gold standard for verifying interactions in a cellular context. | High-throughput screening of potential interactions. | Quantitative kinetic data, label-free. |
| Limitations | Requires UV activation which can potentially damage cells; non-specific crosslinking can occur. | Can miss transient or weak interactions; antibody quality is crucial. | High rate of false positives and negatives; indirect interactions not detected. | Requires purified proteins; may not reflect in vivo conditions. |
Quantitative Data Summary
The following table summarizes quantitative data from a study comparing a benzophenone-based photo-crosslinker (sulfo-SBP, a derivative of this compound) with a diazirine-based photo-crosslinker (sulfo-SDA) for identifying protein cross-links in Human Serum Albumin (HSA) using mass spectrometry.[1]
| Parameter | Sulfo-SBP (Benzophenone-based) | Sulfo-SDA (Diazirine-based) |
| Total Unique Cross-linked Residue Pairs Identified | 172 | 776 |
| Cross-links with Cα-Cα distances > 25 Å | 2.9% (5/172) | 5.6% (44/776) |
| Predominant Photoreacted Residues | Glycine, Phenylalanine | Broader reactivity |
Data adapted from Kalkhof et al., Anal. Chem. 2017, 89, 10, 5451–5458.[1] This data highlights that while diazirine-based crosslinkers may yield a higher number of identified cross-links, benzophenone-based crosslinkers like those derived from this compound can provide high-quality data with a low percentage of long-distance, potentially artifactual, cross-links.
Experimental Protocols
Protocol 1: Photo-Crosslinking of Protein Interactions using this compound Succinimidyl Ester
This protocol describes the general workflow for using this compound succinimidyl ester to crosslink interacting proteins in a purified system.
Materials:
-
This compound succinimidyl ester (BPS)
-
Purified "bait" protein with a primary amine (e.g., lysine)
-
Purified "prey" protein
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV lamp (365 nm)
-
SDS-PAGE analysis equipment
-
Mass spectrometer
Methodology:
-
Labeling of Bait Protein:
-
Dissolve the bait protein in amine-free buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of BPS in an organic solvent like DMSO.
-
Add a 10-20 fold molar excess of BPS to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove excess, unreacted BPS by dialysis or gel filtration into the amine-free buffer.
-
-
Formation of Protein Complex:
-
Mix the BPS-labeled bait protein with the prey protein at a suitable molar ratio to allow for complex formation.
-
Incubate the mixture for 1 hour at 4°C.
-
-
Photo-Crosslinking:
-
Place the protein complex solution in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice).
-
Irradiate the sample with 365 nm UV light for 15-30 minutes on ice. The optimal irradiation time should be determined empirically.
-
-
Quenching and Analysis:
-
Add quenching solution to stop the reaction.
-
Analyze the crosslinked products by SDS-PAGE. A higher molecular weight band corresponding to the crosslinked complex should be observed.
-
For identification of the interacting partner and the crosslinked sites, excise the band of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry.
-
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol provides a general workflow for validating a protein-protein interaction using Co-IP.
Materials:
-
Cell lysate containing the proteins of interest
-
Antibody specific to the "bait" protein
-
Protein A/G magnetic beads or agarose resin
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE analysis equipment
-
Western blot analysis equipment
Methodology:
-
Cell Lysis:
-
Lyse cells expressing the proteins of interest in a suitable lysis buffer to release cellular proteins.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads/resin alone to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the bait-specific antibody for 1-4 hours at 4°C.
-
Add the protein A/G beads/resin and incubate for another 1 hour or overnight at 4°C to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads/resin and discard the supernatant.
-
Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads/resin using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blot using an antibody specific to the "prey" protein. The presence of the prey protein in the eluate confirms the interaction.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the validation of protein interactions.
Caption: A schematic overview of the photo-crosslinking workflow.
Caption: EGFR signaling and a potential photo-crosslinking target.
Caption: Wnt signaling and a potential photo-crosslinking target.
References
A Researcher's Guide to 5-Benzoylpentanoic Acid: A Comparative Analysis of its Limitations as a Crosslinker
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design. 5-Benzoylpentanoic acid, a hetero-bifunctional, photo-reactive crosslinker, is often employed to study molecular interactions. However, a thorough understanding of its limitations is essential for accurate data interpretation and for considering more suitable alternatives. This guide provides an objective comparison of this compound with other crosslinkers, supported by established chemical principles and experimental considerations.
Understanding this compound
This compound possesses a benzophenone group and a carboxylic acid. The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with primary amines (like lysine residues) on a protein of interest. The key feature is the benzophenone moiety, which upon activation with UV light (around 350-360 nm), can form a covalent bond with nearby C-H bonds, making it a "zero-length" photo-crosslinker after the initial conjugation.
Core Limitations of this compound
While versatile, this compound is not without its drawbacks. Researchers must consider the following limitations:
-
Low Crosslinking Efficiency: The quantum yield of benzophenone photo-crosslinking is inherently low. This means that a significant portion of the activated benzophenone will not result in a successful crosslink, necessitating higher concentrations or longer UV exposure times, which can be detrimental to the biological sample.
-
Non-Specific Reactions: The primary limitation is its lack of specificity. The excited benzophenone can insert into any proximal C-H bond. This promiscuity can lead to a heterogeneous mixture of crosslinked products, making the identification of specific interaction partners challenging. It can also lead to intramolecular crosslinks or crosslinks to abundant, non-interacting neighbors.
-
UV-Induced Damage: The requirement for UV irradiation can damage sensitive biological macromolecules. Proteins and nucleic acids can be altered or degraded by UV light, potentially leading to experimental artifacts and compromising the biological relevance of the findings.
-
Hydrophobicity: The benzophenone group is hydrophobic. This can lead to poor solubility in aqueous buffers and may cause the crosslinker to preferentially partition into hydrophobic pockets of proteins or lipid membranes, biasing the crosslinking results towards these environments.
-
Reaction with Water: The excited benzophenone can also react with water, which is abundant in biological samples. This side reaction further reduces the efficiency of the desired intermolecular crosslinking.
Comparative Analysis with Alternative Crosslinkers
The choice of a crosslinker should be tailored to the specific application. The following table compares this compound with other common classes of crosslinkers.
| Feature | This compound (Photoreactive) | Formaldehyde (Non-selective) | Glutaraldehyde (Amine-reactive) | NHS Esters (e.g., DSS) (Amine-reactive) |
| Reactive Moiety | Benzophenone | Aldehyde | Aldehyde | N-hydroxysuccinimide ester |
| Target(s) | Any C-H bond in proximity | Primary amines, thiols, hydroxyls, amides | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Activation | UV Light (~350-360 nm) | Spontaneous | Spontaneous | Spontaneous |
| Specificity | Low (proximity-based) | Low | Moderate | High (for primary amines) |
| Reversibility | Irreversible | Reversible with heat | Irreversible | Irreversible |
| Spacer Arm Length | ~6.2 Å (from carboxyl to benzoyl) | 0 Å (direct linkage) | ~7.5 Å | Variable (e.g., DSS ~11.4 Å) |
| Key Limitations | Low efficiency, UV damage, non-specific C-H insertion | High toxicity, can create extensive protein networks | Prone to polymerization, can cause protein aggregation | Susceptible to hydrolysis in aqueous solutions |
Experimental Protocols
Protocol 1: Two-Step Crosslinking using this compound
This protocol involves first conjugating the crosslinker to a purified "bait" protein via its carboxyl group, followed by photo-crosslinking to capture "prey" proteins.
-
Activation of Carboxyl Group:
-
Dissolve this compound in an anhydrous organic solvent like DMSO to prepare a stock solution (e.g., 100 mM).
-
In a separate reaction, activate the carboxyl group using a 1.5-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an amine-free buffer (e.g., MES buffer, pH 6.0) for 15 minutes at room temperature.
-
-
Conjugation to Bait Protein:
-
Add the activated this compound solution to the purified bait protein (in a buffer like PBS, pH 7.4) at a 10- to 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted crosslinker using a desalting column or dialysis.
-
-
Photo-Crosslinking Reaction:
-
Introduce the prey protein(s) or cell lysate to the conjugated bait protein. Allow the components to interact for a predetermined time (e.g., 30-60 minutes) on ice.
-
Expose the sample to UV light at 350-360 nm on ice for 15-30 minutes. The optimal time should be determined empirically.
-
-
Analysis:
-
Quench the reaction by adding a free radical scavenger like DTT to a final concentration of 20 mM.
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations of Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical mechanism of crosslinking.
Caption: Experimental workflow for a two-step crosslinking procedure using this compound.
Caption: The mechanism of photo-crosslinking via benzophenone activation and C-H bond insertion.
Safety Operating Guide
Proper Disposal of 5-Benzoylpentanoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 5-benzoylpentanoic acid, ensuring the safety of laboratory personnel and environmental protection.
For researchers and professionals in drug development, the proper management of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound that requires careful handling due to its classification as a hazardous substance. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Considerations
This compound is categorized as a hazardous waste, primarily causing skin and serious eye irritation.[1] Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal Planning
A thorough understanding of the chemical and physical properties of this compound is essential for planning its disposal. The following table summarizes key quantitative data to inform safe handling and waste management strategies.
| Property | Value | Implications for Disposal |
| Molecular Formula | C₁₂H₁₄O₃ | - |
| Molecular Weight | 206.24 g/mol | - |
| Appearance | White to off-white crystalline solid | Indicates the physical state of the waste. |
| Melting Point | 76-78 °C | Relevant for storage conditions. |
| pKa (predicted) | ~4.7 | As a weak acid, it requires neutralization before any potential aqueous disposal. |
| Solubility | Sparingly soluble in water. Soluble in ethanol, methanol, and acetone. | Informs the choice of solvent for rinsing contaminated containers and the potential for creating aqueous waste streams. |
| GHS Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2A) | Reinforces the need for appropriate PPE during handling and disposal. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service.[1] On-site treatment, such as neutralization, should only be performed by trained personnel for dilute aqueous solutions and in accordance with institutional and local regulations.
Experimental Protocol: Neutralization of Dilute Aqueous this compound Waste
This protocol is intended for small quantities of dilute aqueous waste (e.g., <1% concentration).
Materials:
-
Dilute aqueous this compound waste
-
1 M Sodium hydroxide (NaOH) solution or Sodium bicarbonate (NaHCO₃)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers or flasks
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated chemical fume hood, place the beaker containing the dilute acidic waste on a stir plate and add a stir bar.
-
Dilution: If the concentration of the acidic waste is unknown or high, further dilute it with water to minimize the heat generated during neutralization.
-
Neutralization: Slowly add the 1 M NaOH solution or NaHCO₃ to the stirring acidic solution. Monitor the pH of the solution frequently using pH strips or a pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction can be exothermic.
-
Final Disposal: Once neutralized, the solution can typically be discharged down the drain with a copious amount of water, provided it does not contain any other hazardous materials and is in compliance with local wastewater regulations.
-
Record Keeping: Document the neutralization procedure, including the initial and final pH, the amount of base used, and the date of disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures and safety precautions, laboratory professionals can ensure the responsible and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship.
References
Safeguarding Your Research: A Guide to Handling 5-Benzoylpentanoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when working with chemical compounds like 5-Benzoylpentanoic acid. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. While this compound is a valuable compound, it is crucial to handle it with care as it can cause skin and serious eye irritation, and may lead to respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure and ensure safety. All personnel must be trained in the proper use and disposal of PPE.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face | Safety Goggles or Face Shield | ANSI Z87.1 approved chemical splash goggles. A face shield may be worn in addition to goggles for splash hazards. | Protects against dust particles and splashes. |
| Hand | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves. | Prevents skin contact and irritation. |
| Body | Laboratory Coat | Standard, fully buttoned lab coat. A chemical-resistant apron can be worn over the lab coat for added protection. | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or higher | NIOSH-approved. | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust. |
| Footwear | Closed-toe shoes | Sturdy, non-permeable material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to immediate cleanup.
1. Engineering Controls and Preparation:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2]
-
Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.
2. Weighing and Dispensing:
-
Don appropriate PPE as outlined in the table above before handling the container.
-
Place the analytical balance or weighing station inside the chemical fume hood.
-
Carefully open the container, avoiding the creation of airborne dust.
-
Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Promptly and securely close the primary container.
3. Solution Preparation:
-
Add the weighed solid to the solvent in a flask or beaker within the fume hood.
-
If diluting, always add the acid to the solvent, not the other way around, to control any potential exothermic reactions.
-
Stir the mixture until the solid is fully dissolved.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station.[1][2][3][4]
-
While flushing, hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[1][2]
-
Remove contact lenses if present and easily removable.[4]
Skin Contact:
-
Brush off any significant amount of dry chemical from the skin, being careful not to create dust.[5][6]
-
Immediately flush the affected area with plenty of water for at least 15 minutes in a safety shower.[1][7]
-
Remove contaminated clothing while under the shower.[1][2][5][8]
-
If skin irritation persists, seek medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.[9][10][11]
-
If breathing is difficult or has stopped, administer artificial respiration, but only if you are trained to do so.[9][10][11]
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Spill and Disposal Plan
Spill Cleanup: In the event of a small spill within a fume hood:
-
Wearing appropriate PPE, neutralize the spilled solid with sodium bicarbonate.
-
Carefully sweep or scoop the neutralized material into a designated waste container.
-
Clean the spill area with soap and water.
For larger spills, or any spill outside of a fume hood:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's environmental health and safety department for assistance.
Waste Disposal:
-
Chemical Waste: Collect all waste containing this compound, including unused material and contaminated solutions, in a clearly labeled, compatible, and sealed hazardous waste container. This compound is a non-halogenated organic acid and should be segregated from other waste streams.
-
Contaminated Materials: Dispose of all contaminated materials, such as gloves, weighing paper, and paper towels, in a designated solid hazardous waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.
Diagram of the Safe Handling and Disposal Workflow for this compound
A flowchart illustrating the safe handling and disposal workflow for this compound.
References
- 1. ehs.cornell.edu [ehs.cornell.edu]
- 2. Eye Wash and Emergency Shower Guidelines [blink.ucsd.edu]
- 3. What to Do If You Get a Chemical in Your Eye - First Aid Steps - Specialty Vision [specialty.vision]
- 4. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 5. Acid and chemical burns - NHS [nhs.uk]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. CCOHS: Emergency Showers and Eyewash Stations [ccohs.ca]
- 8. Acid and chemical burns | NHS inform [nhsinform.scot]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 11. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

